molecular formula C4H6N4OS B1349471 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 75423-15-3

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B1349471
CAS No.: 75423-15-3
M. Wt: 158.18 g/mol
InChI Key: OIZCCHUUSZFPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCCHUUSZFPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362901
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75423-15-3
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for synthesizing a variety of derivatives with potential therapeutic applications. This guide details its synthesis, characterization, and role in developing new biologically active molecules.

Physicochemical and Structural Data

This compound (CAS No. 75423-15-3) is a stable, solid compound.[1] Its key properties are summarized below, providing a foundational understanding of the molecule for experimental design.

PropertyValueReference
CAS Number 75423-15-3[2][3]
Molecular Formula C₄H₆N₄OS[2][3]
Molecular Weight 158.18 g/mol [2][3]
Appearance White to Almost white powder/crystal
Melting Point 141.0 - 145.0 °C
Purity >98.0%
XLogP3 -0.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]

Synthesis Protocols

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester precursor. This compound then serves as a versatile intermediate for further reactions, such as condensation with aldehydes to form bioactive hydrazones.[1][4]

Synthesis_Workflow cluster_0 Synthesis of Core Compound cluster_1 Synthesis of Derivatives Ester Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate Hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Ester->Hydrazide  Hydrazine Hydrate   Hydrazide_ref 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Derivative Hydrazide-Hydrazone Derivative Hydrazide_ref->Derivative Aldehyde Substituted Aldehyde Aldehyde->Derivative  Ethanol, Reflux  

Caption: General workflow for the synthesis of the title compound and its subsequent derivatives.

2.1. Experimental Protocol: Synthesis of this compound

This protocol is based on the common synthetic route involving the reaction of the corresponding ester with hydrazine.[4]

  • Reactants :

    • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)

    • Hydrazine hydrate (excess)

    • Ethanol (as solvent)

  • Procedure :

    • Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol in a round-bottomed flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the mixture under reflux for a period sufficient to complete the reaction (typically monitored by TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under vacuum.

    • The resulting precipitate, this compound, is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

2.2. Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives

This protocol describes the condensation reaction of the title compound with an aldehyde to yield bioactive derivatives.[1]

  • Reactants :

    • This compound (0.01 mol)

    • Appropriate substituted aldehyde (0.01 mol)

    • Ethanol (96%, 15 mL)

  • Procedure :

    • Place this compound (0.01 mol) in a round-bottomed flask and dissolve it in 15 mL of 96% ethanol.

    • Add the substituted aldehyde (0.01 mol) to the solution.

    • Heat the solution under reflux for 3 hours.

    • Allow the mixture to cool to room temperature.

    • Store the flask in a refrigerator for 24 hours to facilitate precipitation.

    • Collect the resulting solid product by filtration, wash with cold ethanol, and dry. The yields for such reactions are reported to be in the range of 57–98%.[1]

Characterization

The structural integrity and purity of the synthesized this compound and its derivatives are confirmed using a suite of standard analytical techniques.

Characterization_Workflow cluster_techniques Analytical Techniques Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: Standard workflow for the analytical characterization of the synthesized compounds.

Successful synthesis of derivatives is confirmed by spectral data.[1] The following table summarizes key spectroscopic features observed in the characterization of hydrazide-hydrazone derivatives.

TechniqueFeatureObserved Range / ValueSignificance
¹H NMR NH group singlet12.10–12.87 ppmConfirms the presence of the hydrazone linkage.[1]
¹H NMR =CH group singlet8.06–8.63 ppmConfirms the successful condensation with the aldehyde.[1]
FT-IR N-H stretchingVariesIndicates the presence of the hydrazide group.
FT-IR C=O stretchingVariesIndicates the amide carbonyl group.
Elemental Analysis C, H, N, S %Calculated vs. FoundConfirms the elemental composition of the new compound.[1]

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[5] this compound acts as a key intermediate for creating hybrid molecules with enhanced therapeutic potential. The hydrazide-hydrazone moiety is particularly noted for its contribution to bioactivity.[1]

Biological_Activity cluster_derivatives Bioactive Derivatives Core 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Antimicrobial Antimicrobial Agents (Gram-positive bacteria) Core->Antimicrobial Condensation Reaction Antifungal Antifungal Agents Core->Antifungal Structural Modification Antiviral Antiviral Agents Core->Antiviral Structural Modification Anticancer Anticancer Agents Core->Anticancer Structural Modification

Caption: Role of the title compound as a precursor for diverse biologically active agents.

The diverse biological activities demonstrated by derivatives include:

  • Antimicrobial Activity : Derivatives have shown notable effects, particularly against Gram-positive bacteria.[1]

  • Antifungal Properties : The 1,2,3-thiadiazole core is present in various compounds screened for antifungal efficacy.[5]

  • Antiviral and Anticancer Potential : The broader class of 1,2,3-thiadiazole hybrids has been investigated for a myriad of biomedical applications, including as antiviral and anticancer agents.[5]

The versatility of the carbohydrazide group allows for its reaction with numerous electrophiles, making it a valuable starting point for generating large libraries of compounds for high-throughput screening in drug discovery programs.

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of its biological significance.

Physicochemical Properties

The intrinsic properties of this compound are fundamental to its application in drug design and development. A summary of its key physicochemical characteristics is presented below.

PropertyValueSource
Molecular Formula C₄H₆N₄OSPubChem[1]
Molecular Weight 158.18 g/mol PubChem[1]
Appearance White to almost white powder/crystalTCI Chemicals[2]
Melting Point 141.0 - 145.0 °CTCI Chemicals[2]
Exact Mass 158.02623200 DaPubChem[1]
Solubility Soluble in DMSOMDPI[3]
Stability Stable solid at room temperature.MDPI[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The core 1,2,3-thiadiazole ring is often formed via the Hurd-Mori reaction, followed by the introduction of the carbohydrazide moiety.

Experimental Protocol: A Generalized Hurd-Mori Synthesis Approach

The following protocol outlines a general and plausible synthetic route. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate at room temperature.

  • Stir the reaction mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone, which may be used in the next step without further purification or purified by recrystallization.

Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • The crude ethyl 2-hydrazono-3-oxobutanoate is dissolved in a suitable solvent, such as toluene or dichloromethane.

  • The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude ester is purified by column chromatography.

Step 3: Hydrazinolysis to this compound

  • The purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The mixture is heated under reflux for several hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to afford this compound.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrazinolysis A Ethyl Acetoacetate C Ethyl 2-hydrazono-3-oxobutanoate A->C Ethanol B Hydrazine Hydrate B->C E Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate C->E Toluene D Thionyl Chloride (SOCl2) D->E G This compound E->G Ethanol, Reflux F Hydrazine Hydrate F->G Logical_Relationship A This compound (Core Scaffold) B Chemical Modification (e.g., Condensation with Aldehydes) A->B C Hydrazone Derivatives B->C D Enhanced Biological Activity (Antimicrobial, Antifungal) C->D

References

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of drug-resistant pathogens and the persistent challenge of cancer necessitate the exploration of novel chemical scaffolds with therapeutic potential. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered significant interest in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] This technical guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a key intermediate and a molecule of interest in its own right, to provide an in-depth overview of its known biological effects and a detailed exploration of its putative mechanisms of action based on current scientific evidence.

While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, this guide synthesizes the available data on its derivatives and related compounds to propose likely mechanisms. We present detailed experimental protocols to facilitate further investigation and provide a framework for future research in this promising area.

Synthesis and Known Biological Activities

This compound is synthesized from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via hydrazinolysis. It serves as a crucial building block for the synthesis of a variety of derivatives, primarily through condensation with aldehydes and ketones to form hydrazones.

The primary biological activity reported for derivatives of this compound is antimicrobial , with a notable efficacy against Gram-positive bacteria.[4] Furthermore, the broader class of 1,2,3-thiadiazole derivatives has been shown to exhibit antifungal, antiviral, and anticancer activities.[2] The mesoionic character of the thiadiazole ring is thought to enable these compounds to cross cellular membranes and interact with various biological targets.[1]

Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A compelling hypothesis for the antimicrobial action of this compound and its hydrazone derivatives is the inhibition of bacterial DNA gyrase . DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics.[5] Studies on structurally related thiadiazole derivatives have demonstrated their ability to bind to and inhibit the function of this enzyme.[6][7][8][9]

The proposed mechanism involves the binding of the thiadiazole compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition compound 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide membrane Bacterial Cell Membrane compound->membrane Crosses membrane gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits ATP binding membrane->gyrase Interacts with dna_supercoiled Supercoiled DNA gyrase->dna_supercoiled Supercoiling replication DNA Replication Blocked gyrase->replication atp ATP atp->gyrase dna_relaxed Relaxed DNA dna_relaxed->gyrase death Bacterial Cell Death replication->death

Figure 1: Proposed antimicrobial mechanism via DNA gyrase inhibition.

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

For the broader class of thiadiazole derivatives, a primary mechanism of anticancer activity is the induction of apoptosis , or programmed cell death.[1][10][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Thiadiazole compounds may trigger apoptosis through various signaling pathways, potentially involving the activation of caspases, a family of proteases that execute the apoptotic program. Some studies on related compounds suggest an increase in the cleavage of PARP (poly (ADP-ribose) polymerase), a hallmark of caspase activation, and disruption of the mitochondrial membrane potential.[1][12]

Apoptosis_Induction compound 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Derivative cell Cancer Cell compound->cell Enters cell signal Pro-apoptotic Signaling (e.g., Akt inhibition) cell->signal Triggers mitochondria Mitochondrial Dysfunction signal->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2: Hypothesized anticancer mechanism via apoptosis induction.

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of this compound and related thiadiazole compounds.

Table 1: Antimicrobial Activity of a this compound Derivative

CompoundMicroorganismMIC (µg/mL)MBC/MICReference
Compound 15 (with 5-nitro-2-furoyl moiety)Gram-positive bacteria1.95–15.621–4[4]

Table 2: Enzyme Inhibitory Activity of Various Thiadiazole Derivatives

Compound ClassEnzyme TargetIC₅₀ ValuesTherapeutic AreaReference
Thiourea-Thiadiazole HybridE. coli DNA Gyrase B0.33 ± 1.25 µMAntibacterial[8][9]
Thiourea-Thiadiazole HybridE. coli Topoisomerase IV19.72 ± 1.00 µMAntibacterial[8][9]
1,3,4-Thiadiazole DerivativeCyclin-Dependent Kinase 1 (CDK1)< 10 µMAnticancer[13]
1,3,4-Thiadiazole DerivativeAkt Kinase- (92.36% inhibition)Anticancer[14]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

DNA_Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - Relaxed pBR322 DNA - ATP add_compound Add test compound (various concentrations) prep_mix->add_compound add_enzyme Add DNA Gyrase add_compound->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Stop reaction (e.g., with SDS/proteinase K) incubate->stop_reaction gel Run on 1% agarose gel stop_reaction->gel visualize Stain with Ethidium Bromide and visualize under UV gel->visualize

Figure 3: Experimental workflow for DNA gyrase inhibition assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[15]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.[15]

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with the test compound.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[4][16]

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI).[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly as antimicrobial and anticancer agents. While direct experimental evidence for their core mechanism of action is still emerging, compelling data from related compounds suggest that inhibition of DNA gyrase and induction of apoptosis are plausible pathways.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

  • Enzyme Kinetics: Performing detailed kinetic studies to confirm the inhibition of DNA gyrase and other potential enzyme targets.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of infection and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity.

This technical guide provides a foundation for these future investigations, offering hypothesized mechanisms, key experimental protocols, and a summary of the current state of knowledge. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics.

References

The Rising Potential of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among its derivatives, those based on the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide core have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a focus on their antimicrobial, antifungal, anticancer, and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The general synthetic route to novel this compound derivatives typically involves a condensation reaction. The foundational molecule, this compound, is reacted with various substituted aldehydes in an alcoholic solvent.[2] This straightforward and efficient method allows for the generation of a diverse library of hydrazide-hydrazone derivatives with good yields, ranging from 57% to 98%.[2]

Synthesis_Workflow Hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide (1) Reaction Condensation Reaction Hydrazide->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Solvent Ethanol (96%) Solvent->Reaction Heating Reflux for 3h Reaction->Heating Cooling Cooling & Refrigeration (24h) Heating->Cooling Filtration Filtration & Recrystallization Cooling->Filtration Product Hydrazide-Hydrazone Derivatives (2-16) Filtration->Product

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives (2-16)[2]
  • Dissolution: Dissolve 0.01 mol of this compound (1) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: To the dissolved hydrazide, add 0.01 mol of the appropriate substituted aldehyde.

  • Reaction: Heat the resulting solution under reflux for a period of 3 hours.

  • Crystallization: After the reflux, allow the mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Isolation and Purification: Collect the formed precipitate by filtration and recrystallize it from ethanol to obtain the purified final product.

  • Characterization: Confirm the structure of the synthesized derivatives using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.[2]

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[2][3] The evaluation of this activity is typically performed using standard methods such as the Kirby-Bauer disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][4]

Quantitative Data: In Vitro Antimicrobial Activity
CompoundSubstituent MoietyTarget OrganismMIC (µg/mL)MBC/MICReference
15 5-nitro-2-furoylGram-positive bacteria1.95–15.621–4[2][3]
2 -Candida parapsilosis ATCC 22019Weak to moderate>1000 (MFC)[2]
3 -Candida parapsilosis ATCC 22019Weak to moderate>1000 (MFC)[2]
5 -Candida parapsilosis ATCC 22019Weak to moderate>1000 (MFC)[2]
8 -Candida parapsilosis ATCC 22019Weak to moderate>1000 (MFC)[2]
16 -Candida parapsilosis ATCC 22019Weak to moderate>1000 (MFC)[2]

Note: MIC - Minimum Inhibitory Concentration; MBC - Minimum Bactericidal Concentration; MFC - Minimum Fungicidal Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing[2][4][5]

The antimicrobial activity of the synthesized compounds can be assessed using the following generalized protocol:

  • Microorganism Preparation: Use standard and clinical strains of bacteria and fungi. Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard).

  • Disc Diffusion Method:

    • Evenly inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the microbial suspension.

    • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs on the inoculated agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

    • Measure the diameter of the zone of inhibition around each disc.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth, RPMI-1640).

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganisms with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Subculture aliquots from the wells showing no visible growth in the MIC assay onto fresh agar plates.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Disc_Diffusion Disc Diffusion Assay (Zone of Inhibition) Start->Disc_Diffusion MIC_Assay Broth Microdilution (MIC Determination) Start->MIC_Assay Data_Analysis Data Analysis & SAR Disc_Diffusion->Data_Analysis MBC_MFC_Assay Subculturing (MBC/MFC Determination) MIC_Assay->MBC_MFC_Assay MBC_MFC_Assay->Data_Analysis Result Antimicrobial Profile Data_Analysis->Result

Caption: A typical workflow for antimicrobial screening of novel compounds.

Anticancer Activity

While research specifically on the anticancer activity of this compound derivatives is emerging, the broader class of thiadiazole derivatives has shown significant potential as anticancer agents.[5][6][7][8][9][10] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases like Akt, induction of apoptosis, and cell cycle arrest.[5][10] The antiproliferative activity is commonly evaluated using the MTT assay against various cancer cell lines.[5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[6]
  • Cell Culture: Seed cancer cells (e.g., HT-29 human colon tumor cells) into a 96-well plate at a density of 8 x 103 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with a range of concentrations (e.g., 1–100 µM) of the test compounds and incubate for 48 hours.

  • MTT Addition: After the treatment period, discard the culture media and add 100 µL of fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for a further 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Insecticidal and Fungicidal Activities

Recent studies have highlighted the potential of 4-methyl-1,2,3-thiadiazole derivatives as valuable lead compounds in the development of new pesticides.[11][12][13][14][15] These compounds have demonstrated both insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis) and broad-spectrum fungicidal activity against various plant pathogenic fungi.[11][14]

Quantitative Data: Fungicidal and Insecticidal Activity
Compound TypeActivityTarget Organism(s)Key FindingsReference
4-Methyl-1,2,3-thiadiazole derivativesFungicidalCercospora beticola, Colletotrichum gloeosporioides, etc.Derivatives with 3-(trifluoromethyl)phenyl and 2-methylphenyl substituents showed a wide spectrum of activity.[11][13]
4-Methyl-1,2,3-thiadiazole derivativesInsecticidalSpodoptera littoralis (cotton leafworm)Compounds 7, 10, 12, and 17 showed high insecticidal activity.[11]
4-Methyl-1,2,3-thiadiazole-containing triazolothiadiazolesFungicidalPellicularia sasakii, Alternaria solaniEC50 values ranged from 7.28 µmol/L to 42.49 µmol/L.[14]
N-4-Methyl-1,2,3-thiadiazole-5-carbonyl-N′-phenyl UreasInsecticidalPlutella xylostella L.LC50 values of 164.15 and 89.69 mg·L−1 for compounds V-12 and V-22, respectively.[12]

Note: EC50 - Median Effective Concentration; LC50 - Median Lethal Concentration.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent attached to the hydrazone moiety. For instance, the presence of a 5-nitro-2-furyl group in compound 15 was found to be crucial for its high antibacterial activity.[2] This suggests that the electronic and steric properties of the substituents play a key role in the interaction of these molecules with their biological targets.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to further explore the structure-activity relationship.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

  • Development of synergistic combinations: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance efficacy and overcome resistance.

The versatile synthetic accessibility and the broad spectrum of biological activities make this compound derivatives a highly attractive scaffold for the development of new therapeutic agents and agrochemicals. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field.

References

Initial Screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant pharmacophore that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This technical guide focuses on the initial bioactivity screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, providing a comprehensive overview of its synthesis, and evaluation for antimicrobial, anticancer, and insecticidal properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents.

Synthesis of this compound Derivatives

The core compound, this compound, serves as a versatile starting material for the synthesis of a wide array of derivatives. A common synthetic route involves the condensation reaction of the carbohydrazide with various aldehydes to form hydrazide-hydrazone derivatives.[1] This method is efficient, with reported yields ranging from 57% to 98%.[1]

General Synthetic Protocol:

A solution of this compound (1 equivalent) in a suitable solvent such as ethanol is treated with a substituted aldehyde (1 equivalent). The reaction mixture is then heated under reflux for a period of 3 hours. After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.[1]

Bioactivity Screening

The diverse biological activities of this compound derivatives have been explored across several domains, including antimicrobial, anticancer, and insecticidal applications.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria.[1][2] Some compounds have also exhibited moderate antifungal activity.[1]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Compound IDTarget OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Compound 15 (with 5-nitro-2-furoyl moiety) Staphylococcus spp.1.953.91 - 62.5[1]
Enterococcus faecalis15.62-[1]
Compounds 2, 3, 5, 8, 15, 16 Candida parapsilosisWeak to moderate>1000[1]
Hybrid Structures (Benzimidazole-Thiadiazole) S. aureus ATCC 2921332-[3]
P. aeruginosa ATCC 2785332-[3]

Note: "-" indicates data not reported.

Anticancer Activity

Several derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their cytotoxic effects against various human cancer cell lines.[4][5][6][7] The presence of electron-withdrawing groups on the phenyl rings attached to a piperidine moiety has been shown to enhance cytotoxic activity.[4]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidic isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Compound IDCell LineIC50 (µM)Reference
Compound 12d HepG2 (Liver)0.82[6][7]
Compound 12c HepG2 (Liver)0.91[6][7]
Compound 6g HepG2 (Liver)1.06[6][7]
Compound 18b HepG2 (Liver)1.25[6][7]
Compound 6c HepG2 (Liver)1.29[6][7]
Compound 6f HepG2 (Liver)1.88[6][7]
Doxorubicin (Standard) HepG2 (Liver)0.72[6][7]
Thiazolyl Pyridines A549 (Lung)-[5]

Note: "-" indicates specific IC50 values were not provided in the abstract.

Insecticidal Activity

Novel derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal properties, demonstrating both contact and stomach toxicity against various pests.[8]

  • Contact Toxicity: Test insects (e.g., Tetranychus cinnabarinus, Aphis craccivora) are directly sprayed with different concentrations of the test compounds dissolved in a suitable solvent. Mortality is recorded after a specific time period (e.g., 24, 48, 72 hours).

  • Stomach Toxicity: Leaf discs or artificial diets are treated with various concentrations of the test compounds. The insects are allowed to feed on the treated material, and mortality is assessed over time.

Compound IDTarget PestActivityRemarksReference
Compound IVe Aphis craccivoraHighBetter than thiacloprid, comparable to imidacloprid[8]
Various Derivatives Tetranychus cinnabarinusGoodStomach and contact toxicity[8]
Various Derivatives Aphis craccivoraGoodStomach and contact toxicity[8]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for bioactivity screening.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compounds Prepare Test Compound Dilutions start->prep_compounds inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC/MFC read_mic->subculture read_mbc Determine MBC/MFC subculture->read_mbc end End read_mbc->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis start Start culture_cells Culture Cancer Cells start->culture_cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate with MTT add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Concluding Remarks

The initial screening of this compound and its derivatives reveals a promising scaffold for the development of new therapeutic and agrochemical agents. The synthetic accessibility and the broad spectrum of biological activities, including potent antibacterial, significant anticancer, and effective insecticidal properties, underscore the potential of this chemical class. Further research, including lead optimization, mechanistic studies, and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic and commercial potential of these compounds. The structure-activity relationship studies suggest that targeted modifications, such as the introduction of specific substituents, can significantly enhance the desired biological activity. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective chemical entities.

References

Spectroscopic and Synthetic Profile of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and a visualization of its potential biological action based on the known activities of its derivatives.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the analysis of its derivatives, the following tables summarize the expected characteristic spectral data.

Table 1: Predicted NMR Spectroscopic Data
Nucleus Solvent Predicted Chemical Shift (δ) / ppm Notes
¹H NMRDMSO-d₆~2.7 (s, 3H, CH₃)The methyl protons are expected to appear as a singlet.
~4.5 (br s, 2H, NH₂)The amine protons are typically broad and exchangeable with D₂O.
~9.5 (br s, 1H, NH)The amide proton is also broad and exchangeable.
¹³C NMRDMSO-d₆~15Methyl carbon.
~145C4 of the thiadiazole ring.
~155C5 of the thiadiazole ring.
~160Carbonyl carbon (C=O).

Note: These are estimated values based on data from derivatives and may vary from experimentally determined values.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional Group **Predicted Absorption Range (cm⁻¹) **Vibration Mode
N-H3200-3400Stretching (Amide and Amine)
C-H2900-3000Stretching (Methyl)
C=O1650-1680Stretching (Amide I)
N-H1580-1620Bending (Amide II)
C=N1500-1550Stretching (Thiadiazole ring)
C-N1400-1450Stretching (Thiadiazole ring)
Table 3: Predicted Mass Spectrometry Data
Technique Predicted m/z Fragment
Electrospray (ESI+)159.03[M+H]⁺
131.04[M+H - N₂]⁺
103.04[M+H - N₂ - CO]⁺
71.04[M+H - N₂ - CO - N₂H₂]⁺

Note: The primary fragmentation pathway for 1,2,3-thiadiazoles involves the initial loss of a nitrogen molecule (N₂).[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ethyl ester.

Synthesis of this compound

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

  • A solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, hydrazine hydrate (0.02 mol) is added dropwise with continuous stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is triturated with cold water, filtered, and washed with a small amount of cold ethanol.

  • The crude product is then recrystallized from ethanol to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate reagents Hydrazine Hydrate, Ethanol start->reagents 1. reflux Reflux (4-6h) reagents->reflux 2. workup Cooling, Solvent Removal, Trituration reflux->workup 3. recrystallization Recrystallization from Ethanol workup->recrystallization 4. product This compound recrystallization->product 5. nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and Characterization Workflow

Postulated Antimicrobial Mechanism of Action

While the specific signaling pathways for this compound are not well-defined, its derivatives have shown notable antimicrobial and antifungal activities.[2] The following diagram illustrates a generalized mechanism by which such compounds may exert their effects.

G compound 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with enzyme Essential Enzymes (e.g., DNA gyrase, InhA) compound->enzyme Inhibits biosynthesis Cell Wall/Protein/DNA Biosynthesis compound->biosynthesis Disrupts disruption Membrane Potential Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition pathway_block Biosynthesis Pathway Blockage biosynthesis->pathway_block death Bacterial Cell Death disruption->death inhibition->death pathway_block->death

Caption: General Antimicrobial Mechanism

References

Crystal Structure Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available in the surveyed literature, this guide provides a comprehensive overview of its synthesis, characterization, and the general methodology for crystal structure analysis. This document is intended to serve as a technical resource for researchers engaged in the study and development of novel therapeutic agents based on the thiadiazole framework.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are recognized as important pharmacophores in drug discovery.[1] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The carbohydrazide moiety is also a key functional group in medicinal chemistry, known to form the basis of various bioactive molecules. The combination of these two moieties in this compound suggests its potential as a building block for the synthesis of novel drug candidates. A detailed understanding of its three-dimensional structure through crystal structure analysis is crucial for structure-based drug design and understanding its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a multi-step process.

General Synthetic Pathway

A common route to 1,2,3-thiadiazole derivatives is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.[3] For the title compound, a plausible synthetic scheme would start from a suitable ketoester, conversion to its hydrazone, followed by cyclization to form the thiadiazole ring, and subsequent reaction with hydrazine to yield the carbohydrazide.

A general workflow for the synthesis is outlined below:

G General Synthesis Workflow A Starting Material (e.g., Ketoester) B Hydrazone Formation A->B Hydrazine derivative C Hurd-Mori Cyclization (Thionyl Chloride) B->C D Ester Hydrolysis/ Amidation C->D Intermediate E Hydrazinolysis D->E F 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide E->F

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

In the absence of crystal structure data, the identity and purity of this compound are typically confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, and the protons of the carbohydrazide group (NH and NH₂). The chemical shifts would be indicative of their electronic environment.
¹³C NMR Resonances for the methyl carbon, the carbons of the thiadiazole ring, and the carbonyl carbon of the carbohydrazide.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), C=N and N-N stretching (thiadiazole ring and hydrazide).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₄H₆N₄OS: 158.18 g/mol ).[4]

Crystal Structure Analysis: A Methodological Approach

While specific crystallographic data for this compound is not available, the following section details the standard experimental protocol that would be employed for its crystal structure determination.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other common techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

The general workflow for crystal structure determination is as follows:

G Crystal Structure Determination Workflow A Compound Synthesis & Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Data Validation & Analysis (CIF) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other crystallographic parameters.

Potential Biological Significance and Applications

The 1,2,3-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.[1] Research on related compounds suggests that this compound could serve as a precursor for molecules with potential applications in:

  • Antimicrobial Agents: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated antimicrobial effects, particularly against Gram-positive bacteria.[5]

  • Antifungal Agents: The thiadiazole nucleus is present in several antifungal compounds.[2]

  • Anticancer Research: Various thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

The potential mechanism of action for such compounds could involve the inhibition of specific enzymes or interference with cellular signaling pathways. The exact biological targets would need to be elucidated through further pharmacological studies.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. While a definitive crystal structure analysis is yet to be reported in the public domain, this guide provides a foundational understanding of its synthesis, characterization, and the methodologies that would be employed for its structural elucidation. The availability of its crystal structure would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this promising scaffold.

References

A Technical Guide to the Therapeutic Potential of the 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry. While the core molecule itself has not been identified as a potent therapeutic agent, its structural framework serves as a foundational building block for the synthesis of a diverse range of derivatives exhibiting significant pharmacological activities. These derivatives have shown promise in several key therapeutic areas, most notably in oncology, infectious diseases, and thrombosis. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the this compound core. It summarizes quantitative data from preclinical studies, details the experimental protocols used to ascertain these activities, and visualizes the key signaling pathways and experimental workflows.

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This moiety is a bioisostere of other key five-membered rings found in numerous pharmaceuticals and imparts favorable properties such as metabolic stability and lipophilicity, which can enhance a molecule's ability to cross cellular membranes and interact with biological targets. This compound, in particular, serves as a readily modifiable starting material. The carbohydrazide group (-CONHNH₂) is a reactive handle that allows for the straightforward synthesis of a wide variety of hydrazone derivatives and other complex heterocyclic systems through condensation reactions with aldehydes and ketones. Research has demonstrated that these modifications can lead to compounds with potent and selective activities against various therapeutic targets.

Key Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated efficacy in three primary therapeutic domains: oncology, infectious diseases, and hemostasis.

Oncology: Targeting Cancer Cell Proliferation and Survival

A significant body of research points to the potential of thiadiazole derivatives as anticancer agents. The most prominent molecular target identified for this class of compounds is the serine/threonine kinase Akt (also known as Protein Kinase B).

2.1.1. The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3] Activated Akt phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression by inactivating inhibitors like GSK-3.[2][4]

Several studies have shown that thiadiazole-based compounds can effectively inhibit Akt activity. This inhibition disrupts the pro-survival signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][5]

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) CellSurvival Cell Survival (Inhibition of Apoptosis) Akt->CellSurvival Promotes Proliferation Proliferation & Growth Akt->Proliferation Promotes Thiadiazole Thiadiazole Derivatives Thiadiazole->Akt Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by thiadiazole derivatives.

2.1.2. Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiadiazole derivatives against various cancer cell lines.

Compound IDDerivative StructureCancer Cell LineAssay TypeIC₅₀ (µM)Reference
3 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Rat Glioma)MTT Assay2.61[3]
8 N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Rat Glioma)MTT Assay1.15[3]
Compound 3b 5-(4-EtOC₆H₄)-4-(2,4-di(OH)C₆H₂-5-Cl)-1,2,3-thiadiazoleU2OS (Osteosarcoma)Viability Assay4.8 nM (Kd)[6]
Compound 25 d-ring fused 1,2,3-thiadiazole DHEA derivativeT47D (Breast Cancer)Viability Assay0.058[6]
Infectious Diseases: Antimicrobial Targets

Derivatives of this compound have shown significant activity against a range of bacterial and fungal pathogens, particularly Gram-positive bacteria.[7] While the exact mechanisms are often multifaceted, potential molecular targets include enzymes essential for microbial survival.

  • Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS halts protein production, leading to bacterial stasis or death. It is a validated target for novel antibiotics.[8]

  • N-Myristoyltransferase (NMT): NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many essential proteins. This modification is critical for protein localization and function. NMT is a promising target for both antifungal and anticancer agents.[9][10]

2.2.1. Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.

Compound IDDerivative StructureMicrobial StrainMIC (µg/mL)Reference
Compound 15 Hydrazone with 5-nitro-2-furoyl moietyStaphylococcus aureus1.95[7]
Compound 15 Hydrazone with 5-nitro-2-furoyl moietyStaphylococcus epidermidis3.91[7]
Compound 15 Hydrazone with 5-nitro-2-furoyl moietyEnterococcus faecalis15.62[7]
Compound 30 1,3,4-thiadiazole with amide moietyXanthomonas oryzae pv. oryzae1.8 (EC₅₀)[11]
Thrombosis: Antiplatelet Activity

Platelet aggregation is a critical process in thrombosis. The P2Y12 receptor, a G-protein coupled receptor on the platelet surface, is a key mediator of this process. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet activation and aggregation.[12]

  • P2Y12 Receptor Antagonism: Certain thiadiazole derivatives have been identified as antagonists of the P2Y12 receptor. By blocking this receptor, they can inhibit ADP-induced platelet aggregation, representing a potential strategy for the development of novel antithrombotic agents.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis and Screening Workflow

The general process for identifying therapeutically active derivatives involves a multi-step workflow from synthesis to biological characterization.

workflow start 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide synthesis Library Synthesis (e.g., Condensation with various aldehydes) start->synthesis library Derivative Library synthesis->library screening High-Throughput Screening (Primary Assays) library->screening hits Initial Hits screening->hits validation Hit Validation (Dose-Response, Secondary Assays) hits->validation leads Validated Leads (e.g., IC50/MIC values) validation->leads optimization Lead Optimization (SAR Studies) leads->optimization candidate Preclinical Candidate optimization->candidate

Caption: General workflow for synthesis and screening of derivative libraries.

3.1.1. General Synthesis of Hydrazone Derivatives This protocol outlines the typical synthesis of hydrazone derivatives from the core scaffold.[7]

  • Dissolution: Dissolve 0.01 mol of this compound in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: Add 0.01 mol of the appropriate substituted aldehyde to the solution.

  • Reaction: Heat the solution under reflux for 3 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature, then place it in a refrigerator at 4°C for 24 hours to facilitate precipitation.

  • Isolation: Collect the resulting crystals by filtration, wash with cold ethanol, and dry.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Anticancer Activity Assays

3.2.1. MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Plate cells (e.g., C6, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.2.2. Akt Kinase Activity Assay (ELISA-based) This assay quantifies the activity of immunoprecipitated Akt by measuring the phosphorylation of a substrate peptide.[16]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in an ice-cold kinase extraction buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Immunoprecipitation: Add an Akt-specific antibody to the cell lysate and incubate to form an antibody-antigen complex. Add Protein A-Sepharose beads to capture the complex.

  • Kinase Reaction: Wash the beads to remove non-specific proteins. Resuspend the beads in a kinase assay buffer containing ATP and a specific Akt substrate (e.g., a GSK-3α peptide). Incubate at 30°C for 60 minutes to allow phosphorylation.

  • Detection: Transfer the reaction supernatant to a microtiter plate pre-coated with the Akt substrate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

  • Secondary Antibody & Substrate: Add a HRP-conjugated secondary antibody, followed by a TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is proportional to the Akt kinase activity.

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][17]

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antiplatelet Activity Assay

3.4.1. P2Y12 Radioligand Binding Assay This assay measures the ability of a test compound to displace a radiolabeled antagonist from the P2Y12 receptor.[18][19]

  • Membrane Preparation: Prepare platelet membranes from human blood or use commercially available membrane preparations containing the P2Y12 receptor.

  • Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a known concentration of a P2Y12-specific radioligand (e.g., [³H]PSB-0413), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are retained on the filter.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the specific binding at each concentration of the test compound. Plot the data to calculate the IC₅₀ value, which can then be used to determine the inhibition constant (Ki).

Conclusion and Future Directions

This compound has proven to be a highly valuable scaffold in the discovery of new therapeutic agents. Its derivatives have demonstrated potent activities against a range of clinically relevant targets in oncology, infectious disease, and thrombosis. The inhibition of the Akt signaling pathway by these derivatives represents a particularly promising avenue for the development of new anticancer drugs. Similarly, the antimicrobial and antiplatelet activities highlight the broad therapeutic potential of this chemical class.

Future research should focus on:

  • Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms, especially for antimicrobial derivatives, will enable more rational drug design.

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the core scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy and safety profiles.

References

A Technical Guide to 1,2,3-Thiadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 1,2,3-thiadiazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of the 1,2,3-Thiadiazole Core

The primary and most established method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of α-methylene-containing ketones or aldehydes. The general workflow begins with the conversion of the carbonyl compound into a more reactive intermediate, typically a semicarbazone or hydrazone, which then undergoes cyclization with a thionylating agent.

A common pathway involves the reaction of a ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate to form a semicarbazone. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole derivative.[2][4] This method is versatile and has been successfully applied to synthesize a wide array of substituted 1,2,3-thiadiazoles, including those fused with other ring systems.[3]

G Ketone α-Methylene Ketone/Aldehyde Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone Reaction with hydrazide Semicarbazide Semicarbazide HCl (or other hydrazone precursor) Semicarbazide->Semicarbazone Thiadiazole 1,2,3-Thiadiazole Derivative Semicarbazone->Thiadiazole Hurd-Mori Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities of 1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have been extensively investigated for a variety of pharmacological applications, demonstrating significant potential as anticancer, antimicrobial, and insecticidal agents.[3][6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,3-thiadiazole derivatives. These compounds have shown cytotoxicity against a range of human cancer cell lines.[7][8]

For instance, certain d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have exhibited potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[7] Specifically, compounds 22, 23, and 25 displayed IC₅₀ values between 0.042 and 0.058 μM.[7] Another study highlighted pyrazole oxime derivatives of 1,2,3-thiadiazole, where compounds 8e and 8l, bearing a methyl substituent at the 4th position of the thiadiazole ring, showed significant anticancer effects against various cancer cell lines, including pancreatic (Panc-1), liver (Huh-7), and colon (HCT-116) cancer cells.[7]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Derivative 25T47D (Breast)0.042 - 0.058Adriamycin0.04
Compound 8ePanc-1 (Pancreatic)12.79Sorafenib11.50
Compound 8lPanc-1 (Pancreatic)12.22Sorafenib11.50
Compound 8eHuh-7 (Liver)11.84Cisplatin12.70
Compound 8lHuh-7 (Liver)10.11Cisplatin12.70
Compound 3eHCT-116 (Colon)7.195-Fluorouracil29.50
Compound 3lHCT-116 (Colon)6.565-Fluorouracil29.50

Table 1: Anticancer activity of selected 1,2,3-thiadiazole derivatives.

The mechanism of action for some of these anticancer derivatives involves the inhibition of crucial cellular processes. For example, certain analogues of combretastatin A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]

G Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Thiadiazole->Tubulin Binds to Microtubule Microtubule Polymerization Thiadiazole->Microtubule Inhibits Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Antimicrobial Activity

1,2,3-Thiadiazole derivatives have also demonstrated promising activity against a variety of pathogenic microbes, including bacteria and fungi.[9] Newly synthesized 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have shown positive antimicrobial activity, with some exhibiting broad-spectrum coverage.[9] For example, certain derivatives displayed significant activity against Staphylococcus aureus, Escherichia coli, and even resistant strains of Pseudomonas aeruginosa.[9] One particular compound showed potent activity against Candida albicans, suggesting its potential as a novel antifungal agent.[9]

Insecticidal Activity

The insecticidal properties of 1,2,3-thiadiazole derivatives have been explored, with some compounds showing significant mortality against agricultural pests.[6] For instance, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety exhibited notable insecticidal potential against Plutella xylostella L. and Culex pipiens pallens.[6] One derivative demonstrated 79% mortality against Plutella xylostella L. at a concentration of 200 μg/mL, which was significantly higher than the reference agent, tebufenozide (40% mortality).[6]

CompoundInsect SpeciesConcentration (µg/mL)Mortality (%)Reference CompoundReference Mortality (%)
Derivative 118Plutella xylostella L.20079Tebufenozide40
Derivative 119Plutella xylostella L.20068Tebufenozide40
Compound 120Myzus persicaeLC₅₀ = 33.4-PymetrozineLC₅₀ = 7.1
Compound 121Myzus persicaeLC₅₀ = 50.2-PymetrozineLC₅₀ = 7.1
Compound 122Myzus persicaeLC₅₀ = 61.8-PymetrozineLC₅₀ = 7.1

Table 2: Insecticidal activity of selected 1,2,3-thiadiazole derivatives.

Experimental Protocols

General Procedure for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

A typical experimental protocol for the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives is as follows:

  • Formation of Semicarbazone: Pyrazolyl phenylethanones are reacted with semicarbazide hydrochloride in the presence of sodium acetate in methanol. The mixture is typically refluxed to drive the reaction to completion.

  • Cycloaddition: The resulting semicarbazone is then subjected to cycloaddition with thionyl chloride. This step is often carried out in a suitable solvent and may require cooling to control the exothermic reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up, which may involve quenching with water or a base, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired pyrazolyl-1,2,3-thiadiazole derivative.[2][3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized 1,2,3-thiadiazole derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Seed Seed Cancer Cells in 96-well Plate Treat Treat with 1,2,3-Thiadiazole Derivatives Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (e.g., 4h) Add_MTT->Incubate2 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solvent Read Measure Absorbance Add_Solvent->Read Calculate Calculate IC₅₀ Read->Calculate

Workflow for the MTT assay to determine anticancer activity.

Conclusion

1,2,3-Thiadiazole and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The well-established Hurd-Mori synthesis allows for the accessible creation of diverse derivatives. The demonstrated efficacy of these compounds in anticancer, antimicrobial, and insecticidal applications underscores their potential for the development of novel therapeutic agents and agrochemicals. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed mechanisms of action will be crucial for translating the potential of 1,2,3-thiadiazole derivatives into clinical and practical applications.

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. This document details its historical context, synthesis, physicochemical properties, and the biological activities of its derivatives, presenting a valuable resource for professionals in medicinal chemistry and drug discovery.

Introduction and Historical Context

While a singular definitive "discovery" paper for this compound is not readily apparent in publicly accessible literature, its emergence is intrinsically linked to the broader exploration of the 1,2,3-thiadiazole scaffold. The synthesis of this heterocyclic ring system is well-established, with the Hurd-Mori 1,2,3-thiadiazole synthesis , first described in 1955, being a foundational method. This reaction involves the cyclization of hydrazone derivatives with thionyl chloride to form the 1,2,3-thiadiazole ring.

The sustained interest in 1,2,3-thiadiazole derivatives stems from their diverse and potent biological activities, including antimicrobial, antiviral, antifungal, and antitumor properties. As such, this compound has been utilized as a key intermediate for the synthesis of a wide array of biologically active molecules. Its carbohydrazide functional group provides a convenient handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening and drug development.

Physicochemical Properties

This compound is a stable, white to off-white crystalline powder. Its key identifiers and physical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 75423-15-3
Molecular Formula C₄H₆N₄OS
Molecular Weight 158.18 g/mol
Melting Point 141-145 °C
Appearance White to almost white powder/crystal

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from a suitable precursor to form the thiadiazole ring, followed by the formation of the carbohydrazide moiety.

Synthesis of the 1,2,3-Thiadiazole Ring

The core 4-methyl-1,2,3-thiadiazole ring is commonly synthesized via the Hurd-Mori reaction. A plausible precursor for this is ethyl 2-hydrazono-3-oxobutanoate, which can be cyclized using thionyl chloride to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

G start Ethyl 2-hydrazono-3-oxobutanoate product Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate start->product Cyclization reagent1 Thionyl Chloride (SOCl₂) reagent1->product

Diagram 1: General Hurd-Mori Synthesis of the Thiadiazole Ring.

Formation of the Carbohydrazide

The resulting ethyl ester is then converted to the carbohydrazide by reaction with hydrazine hydrate. This is a standard and efficient method for the formation of hydrazides from esters.

G start Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate product This compound start->product Hydrazinolysis reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->product

Diagram 2: Formation of the Carbohydrazide.

Experimental Protocol for Derivative Synthesis

Synthesis of this compound Derivatives:

  • Dissolution: Dissolve 0.01 mol of this compound in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition of Aldehyde: To the solution, add 0.01 mol of the appropriate substituted aldehyde.

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Cooling and Crystallization: After reflux, allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

G start Dissolve this compound in Ethanol add_aldehyde Add Substituted Aldehyde start->add_aldehyde reflux Reflux for 3 hours add_aldehyde->reflux cool Cool and Refrigerate for 24 hours reflux->cool isolate Isolate and Purify Product cool->isolate

Diagram 3: Experimental Workflow for Derivative Synthesis.

Biological Activities and Derivatives

The primary significance of this compound in drug development lies in the potent and varied biological activities of its derivatives. The 1,2,3-thiadiazole nucleus is a well-known pharmacophore, and modifications at the carbohydrazide position have yielded compounds with significant antimicrobial, antifungal, and antiviral activities.

Antimicrobial Activity

A notable study synthesized a series of 15 new hydrazide-hydrazone derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity. The study found that the antimicrobial effect was most pronounced against Gram-positive bacteria.[1]

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for the most active compounds from this study are summarized below.

CompoundSubstituent on AldehydeTest StrainMIC (µg/mL)MBC (µg/mL)
15 5-Nitro-2-furylStaphylococcus aureus1.957.81
Staphylococcus epidermidis3.9015.62
Micrococcus luteus1.957.81
Enterococcus faecalis15.6231.25
Bacillus cereus1.953.90
Bacillus subtilis1.953.90
16 2,4-DichlorophenylStaphylococcus aureus15.6262.50
Staphylococcus epidermidis31.25125.00
Micrococcus luteus7.8131.25
Enterococcus faecalis62.50125.00
Bacillus cereus7.8115.62
Bacillus subtilis7.8115.62

Data extracted from a 2021 study by a MDPI journal.[1]

The potent activity of compound 15, which contains a 5-nitro-2-furyl moiety, suggests that this fragment is crucial for its bioactivity, a feature it shares with known antimicrobial agents like nitrofurazone and furazolidone.[1]

Antifungal and Antiviral Activities

Derivatives of 4-methyl-1,2,3-thiadiazole have also demonstrated significant antifungal and antiviral properties. For instance, certain derivatives have shown high fungicidal activity against various plant pathogens and curative activity against the tobacco mosaic virus (TMV).

Mechanism of Action

The precise mechanism of action for this compound and its derivatives is not fully elucidated and is likely target-dependent. However, the biological activity of thiadiazole-containing compounds is often attributed to the chemical properties of the heterocyclic ring. The thiadiazole moiety can act as a "hydrogen binding domain" and a "two-electron donor system," facilitating interactions with biological macromolecules such as enzymes and receptors. The strong aromaticity of the ring contributes to its in vivo stability. For antimicrobial derivatives, the mechanism may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its own discovery is not prominently documented, the synthetic routes to its preparation are well-established. The true potential of this compound is realized in its derivatives, which have shown a broad spectrum of potent biological activities, particularly as antimicrobial agents. The ease of modification of the carbohydrazide group allows for the creation of diverse chemical libraries, making it a compound of significant interest for the development of new therapeutics to combat infectious diseases and other medical conditions. Further research into the specific mechanisms of action of its most potent derivatives could lead to the development of novel drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via a Hurd-Mori reaction, followed by its conversion to the target carbohydrazide through hydrazinolysis. This protocol includes detailed experimental procedures, a comprehensive table of reagents and reaction conditions, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore found in a variety of biologically active compounds. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, including the title carbohydrazide, have been investigated for their potential therapeutic applications. The synthesis of these molecules is, therefore, of considerable interest to the scientific community. The protocol outlined herein describes a reliable and efficient method for the laboratory-scale preparation of this compound.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the Hurd-Mori reaction to construct the 1,2,3-thiadiazole ring, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The second step is the subsequent reaction of the ester with hydrazine hydrate to form the final carbohydrazide product.

Synthesis_Pathway cluster_0 Step 1: Hurd-Mori Reaction cluster_1 Step 2: Hydrazinolysis Ethyl Carbazate Ethyl Carbazate Ethyl_2_acylhydrazone Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate (Acylhydrazone Intermediate) Ethyl Carbazate->Ethyl_2_acylhydrazone Reaction Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Ethyl_2_acylhydrazone Thiadiazole_Ester Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Ethyl_2_acylhydrazone->Thiadiazole_Ester Cyclization Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Thiadiazole_Ester Target_Compound This compound Thiadiazole_Ester->Target_Compound Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Target_Compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This step involves the formation of an acylhydrazone intermediate followed by its cyclization using thionyl chloride.

Part A: Formation of Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl carbazate and triethyl orthoacetate.

  • Heat the reaction mixture to reflux and maintain for a specified period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess triethyl orthoacetate under reduced pressure. The resulting crude ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate is used in the next step without further purification.

Part B: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Dissolve the crude ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 2: Synthesis of this compound
  • In a round-bottom flask, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
1AEthyl CarbazateTriethyl OrthoacetateNoneReflux2-4Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylateQuantitative (crude)
1BEthyl 2-(1-ethoxyethylidene)hydrazinecarboxylateThionyl ChlorideDichloromethane0 to RT4-6Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate70-80
2Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateHydrazine HydrateEthanolReflux3-5This compound85-95

Experimental Workflow

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazide Formation start1 Mix Ethyl Carbazate & Triethyl Orthoacetate reflux1 Reflux start1->reflux1 workup1 Remove Excess Reagent reflux1->workup1 intermediate Crude Acylhydrazone workup1->intermediate dissolve Dissolve in DCM intermediate->dissolve cool Cool to 0°C dissolve->cool add_socl2 Add Thionyl Chloride cool->add_socl2 react Stir at RT add_socl2->react quench Quench with Ice-Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify1 Column Chromatography dry->purify1 product1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate purify1->product1 start2 Dissolve Ester in Ethanol product1->start2 Use in next step add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine reflux2 Reflux add_hydrazine->reflux2 cool2 Cool to RT, then 0°C reflux2->cool2 filter Filter Precipitate cool2->filter wash2 Wash with Cold Ethanol filter->wash2 recrystallize Recrystallize from Ethanol wash2->recrystallize product2 This compound recrystallize->product2

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling thionyl chloride and hydrazine hydrate.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • All reactions should be performed with appropriate caution and adherence to standard laboratory safety procedures.

Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agricultural applications of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives. This versatile compound serves as a crucial building block for the development of novel fungicides and plant growth regulators.[1][2] This document outlines its synthesis, biological activities, and detailed protocols for its evaluation.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 75423-15-3
Molecular Formula C₄H₆N₄OS
Molecular Weight 158.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO

Applications in Agriculture

This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules for agricultural use. Its derivatives have demonstrated significant potential as both fungicides and plant growth regulators.

Fungicidal Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro fungicidal activity against a variety of plant pathogenic fungi. The primary approach involves the condensation of the carbohydrazide with various aldehydes and other moieties to produce hydrazide-hydrazone and N-acyl-N-arylalanine derivatives.[1]

Table 1: In Vitro Fungicidal Activity of this compound Derivatives (N-acyl-N-arylalaninates) [3]

Compound IDTarget FungiConcentration (µg/mL)Inhibition Rate (%)
1d Alternaria brassicicola20092
Derivative A Botrytis cinerea100Moderate
Derivative B Rhizoctonia solani100Moderate
Derivative C Sclerotinia sclerotiorum100Moderate

Note: Specific inhibition rates for derivatives A, B, and C were not quantified in the source material but were described as moderate.

Plant Growth Regulating Activity

The 1,2,3-thiadiazole moiety is a key feature of the potent plant growth regulator thidiazuron (TDZ), which exhibits strong cytokinin-like activity. Derivatives of this compound have been investigated as potential plant growth regulators, particularly for their effects on seed germination and seedling development.

Table 2: Plant Growth Regulating Effects of 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione Derivatives on Cucumber Seedlings [4]

Compound IDConcentration (mg/L)Effect on Primary RootEffect on Lateral Roots
A1 5Retarded elongationSignificant inhibition
B1 5Retarded elongationSignificant inhibition

Experimental Protocols

Synthesis of this compound

The synthesis of the target carbohydrazide is typically achieved through the hydrazinolysis of its corresponding ester, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[2]

Protocol: Synthesis of this compound [2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture under reflux for a specified period (typically several hours, monitor by TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in a refrigerator to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

G cluster_0 Synthesis of this compound Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Reflux Reflux Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reflux Precipitation Precipitation Reflux->Precipitation This compound This compound Precipitation->this compound

Synthesis Workflow
In Vitro Antifungal Assay Protocol

This protocol is adapted from methods used to evaluate the fungicidal activity of thiadiazole derivatives against plant pathogens.[3][5]

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60 °C.

  • Compound Preparation: Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

G cluster_1 In Vitro Antifungal Assay Workflow Prepare PDA Media Prepare PDA Media Dose Media with Compound Dose Media with Compound Prepare PDA Media->Dose Media with Compound Prepare Test Compound Stock Prepare Test Compound Stock Prepare Test Compound Stock->Dose Media with Compound Inoculate with Fungal Plug Inoculate with Fungal Plug Dose Media with Compound->Inoculate with Fungal Plug Incubate Plates Incubate Plates Inoculate with Fungal Plug->Incubate Plates Measure Colony Diameter Measure Colony Diameter Incubate Plates->Measure Colony Diameter Calculate Inhibition Rate Calculate Inhibition Rate Measure Colony Diameter->Calculate Inhibition Rate

Antifungal Assay Workflow
Plant Growth Regulation Bioassay Protocol

This protocol is based on a standard seed germination assay used to assess the effects of plant growth regulators on cucumber seedlings.[4]

Protocol: Cucumber Seed Germination Assay

  • Test Solution Preparation: Prepare stock solutions of the test compounds in a suitable solvent. Prepare a series of dilutions to achieve the desired final concentrations (e.g., 1, 5, 10 mg/L).

  • Petri Dish Setup: Place two layers of sterile filter paper in sterile Petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize cucumber seeds (e.g., with a short wash in 1% sodium hypochlorite solution followed by rinsing with sterile distilled water). Place a defined number of seeds (e.g., 20) evenly spaced on the filter paper in each Petri dish.

  • Treatment Application: Add a specific volume of the test solution or control (solvent-only) to each Petri dish to saturate the filter paper.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., a growth chamber at 25 °C with a defined light/dark cycle).

  • Data Collection: After a set period (e.g., 7 days), record the germination percentage, primary root length, and the number of lateral roots for each seedling.

  • Analysis: Analyze the data statistically to determine the significance of the effects of the test compounds compared to the control.

Proposed Mechanism of Action: Cytokinin Signaling Pathway

The plant growth regulating effects of thiadiazole derivatives are often attributed to their cytokinin-like activity. Cytokinins are a class of plant hormones that play a central role in cell division and differentiation. The signaling pathway is a multi-step phosphorelay system. It is hypothesized that thiadiazole compounds can interact with the cytokinin receptors, which are histidine kinases (AHKs), initiating a signaling cascade that leads to the activation of transcription factors (Type-B ARRs) and the expression of cytokinin-responsive genes.[6][7][8][9]

G cluster_2 Proposed Cytokinin Signaling Pathway Interaction Thiadiazole Derivative Thiadiazole Derivative Cytokinin Receptor (AHK) Cytokinin Receptor (AHK) Thiadiazole Derivative->Cytokinin Receptor (AHK) Binds/Activates Phosphorelay Phosphorelay Cytokinin Receptor (AHK)->Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Histidine Phosphotransfer Proteins (AHPs) Phosphorelay->Histidine Phosphotransfer Proteins (AHPs) Response Regulators (Type-B ARRs) Response Regulators (Type-B ARRs) Histidine Phosphotransfer Proteins (AHPs)->Response Regulators (Type-B ARRs) Phosphorylates Cytokinin-Responsive Gene Expression Cytokinin-Responsive Gene Expression Response Regulators (Type-B ARRs)->Cytokinin-Responsive Gene Expression Activates Transcription Cell Division and Growth Cell Division and Growth Cytokinin-Responsive Gene Expression->Cell Division and Growth

References

Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro antifungal activity, and potential mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives as fungicidal agents. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is a heterocyclic compound that has garnered interest for its potential applications in agricultural chemistry. It serves as a key building block for the synthesis of novel fungicides and herbicides aimed at enhancing crop yields and managing plant diseases. The 1,2,3-thiadiazole moiety is a recognized pharmacophore in various biologically active compounds, contributing to their diverse activities. This document outlines the current understanding and experimental procedures related to the fungicidal properties of this compound and its derivatives.

Synthesis Protocol

A general method for the synthesis of this compound derivatives involves the condensation of the carbohydrazide with an appropriate aldehyde. The following protocol is adapted from the synthesis of its hydrazone derivatives.

Protocol 2.1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives

Materials:

  • This compound

  • Substituted benzaldehydes

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

  • Refrigerator

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 15 mL of 96% ethanol with stirring.

  • To the dissolved solution, add 0.01 mol of the appropriate substituted aldehyde.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Place the flask in a refrigerator at 4°C for 24 hours to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified derivative.

  • Dry the purified product and determine the yield.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives start Dissolve this compound in Ethanol add_aldehyde Add Substituted Aldehyde start->add_aldehyde reflux Reflux for 3 hours add_aldehyde->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate at 4°C for 24 hours cool->precipitate filter Filter and Wash Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Purified Derivative recrystallize->end Antifungal_Assay_Workflow cluster_assay Mycelial Growth Inhibition Assay prep_stock Prepare Stock Solution of Test Compound prep_media Prepare PDA Medium with Varying Concentrations prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol C14_demethylase 14α-demethylase Lanosterol->C14_demethylase Catalyzes Intermediate Intermediate Sterols C14_demethylase->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Thiadiazole 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Thiadiazole->C14_demethylase Inhibits SAR_Pathway cluster_sar Systemic Acquired Resistance (SAR) Induction Thiadiazole 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Derivative Plant_Cell Plant Cell Thiadiazole->Plant_Cell Acts as an elicitor Signal_Transduction Signal Transduction Cascade Plant_Cell->Signal_Transduction Initiates Defense_Genes Activation of Defense Genes (e.g., PR proteins) Signal_Transduction->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR Leads to

Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. This precursor is a valuable scaffold for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. The following sections detail the synthetic protocols, biological activities, and potential mechanisms of action of its derivatives.

Synthesis of Novel Hydrazide-Hydrazone Derivatives

This compound serves as a key building block for the synthesis of a variety of hydrazide-hydrazone derivatives. This is typically achieved through a condensation reaction with various aldehydes.[1] The general reaction scheme is presented below.

Experimental Workflow: Synthesis of Hydrazide-Hydrazone Derivatives

G A 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide (Precursor) B Dissolve in Ethanol (96%) A->B C Add Substituted Aldehyde B->C D Reflux for 3 hours C->D E Cool and Refrigerate (24h) D->E F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Novel Hydrazide-Hydrazone Derivative (Product) G->H

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Detailed Protocol: Synthesis of N'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazides

This protocol is adapted from the synthesis of a series of 15 novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1]

Materials:

  • This compound (0.01 mol)

  • Substituted aldehyde (0.01 mol)

  • Ethanol (96%, 15 mL)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Refrigerator

  • Filtration apparatus

  • Recrystallization solvent (Ethanol)

Procedure:

  • In a round-bottomed flask, dissolve 0.01 mol of this compound in 15 mL of 96% ethanol.

  • To the dissolved hydrazide, add 0.01 mol of the appropriate substituted aldehyde.

  • Heat the reaction mixture under reflux for 3 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Place the flask in a refrigerator for 24 hours to facilitate precipitation.

  • Collect the formed precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals and characterize them using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

The yields for a series of synthesized compounds using this method were reported to be in the range of 57–98%.[1]

Antimicrobial Applications

Derivatives of this compound have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[1]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of novel hydrazide-hydrazone derivatives against various bacterial strains.

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecalisMBC/MIC Ratio vs. S. aureus
2 2-hydroxyphenyl>500>500-
3 4-hydroxyphenyl2505002
4 2,4-dihydroxyphenyl1252502
5 4-chlorophenyl62.51254
6 4-fluorophenyl1252502
7 4-nitrophenyl31.2562.54
8 3-methoxyphenyl2505002
9 4-methoxyphenyl1252502
10 4-(dimethylamino)phenyl62.51254
11 4-methylphenyl1252502
12 2-furyl1252502
13 2-thienyl2505002
14 2-pyridyl62.51254
15 5-nitro-2-furyl1.9515.621-4
16 3-indolyl2505002

Data extracted from Paruch et al., 2021.[1]

Compound 15 , which contains a 5-nitro-2-furyl moiety, exhibited the highest bioactivity.[1]

Experimental Workflow: Antimicrobial Susceptibility Testing

G A Prepare Bacterial Inoculum C Inoculate Microplates A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C for 24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from wells with no growth onto agar plates E->F G Incubate agar plates at 37°C for 24h F->G H Determine MBC (Lowest concentration that kills 99.9% of bacteria) G->H

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microplate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the microplates at 37°C for 24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microplates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC:

    • Take an aliquot from the wells that show no visible growth.

    • Spread the aliquot onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Anticancer Applications

The 1,2,3-thiadiazole scaffold is a promising pharmacophore in the design of anticancer agents.[2] While extensive research on derivatives specifically from this compound is ongoing, related compounds have shown significant cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Related 1,2,3-Thiadiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for related 1,2,3-thiadiazole derivatives against human cancer cell lines.

CompoundR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)
DHEA Derivative 22 --T47D (Breast)0.042-0.058
DHEA Derivative 23 --T47D (Breast)0.042-0.058
DHEA Derivative 25 --T47D (Breast)0.042-0.058
Pyrazole Oxime 8e 4-methyl4-bromophenylPanc-1 (Pancreatic)12.79
Pyrazole Oxime 8l 4-methyl2,3-difluorophenylPanc-1 (Pancreatic)12.22

Data extracted from Gzella et al., 2020.[2]

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathway Involvement

While the precise mechanisms of action for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation, other thiadiazole-containing compounds have been shown to modulate key signaling pathways involved in cancer progression. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been reported to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[3] This pathway is a critical regulator of cell growth, differentiation, and survival.

G A Growth Factors B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Angiogenesis G->H I Thiadiazole Derivative (Potential Inhibitor) I->E

Caption: Representative MEK/ERK signaling pathway and a potential point of inhibition by a thiadiazole derivative.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of novel compounds with significant biological potential. The straightforward synthesis of its hydrazide-hydrazone derivatives, coupled with their demonstrated antimicrobial and potential anticancer activities, makes this scaffold an attractive starting point for drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for Efficacy Testing of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Testing 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Efficacy

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound as a potential therapeutic agent. The protocols herein detail methodologies for assessing the compound's cytotoxic and anti-proliferative effects on cancer cell lines, its ability to induce apoptosis, and its potential mechanism of action through the Akt signaling pathway. Furthermore, a protocol for an in vivo xenograft model is described to evaluate the compound's anti-tumor efficacy in a living organism. This document is intended to guide researchers in the systematic evaluation of this novel compound for its potential application in oncology.

Introduction

Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The mesoionic nature of the thiadiazole ring allows for enhanced cell membrane permeability, making these compounds attractive candidates for drug development.[1] Specifically, derivatives of 1,2,3-thiadiazole have demonstrated potential as anticancer agents, with some acting as microtubule-destabilizing agents or inhibitors of key signaling pathways involved in cancer progression.[1][4]

This compound is a novel compound within this class. While its synthesis and antimicrobial activities have been explored, its potential as an anticancer agent remains to be thoroughly investigated.[5] This document outlines a detailed experimental plan to systematically assess the in vitro and in vivo efficacy of this compound against cancer cells, providing a rationale and step-by-step protocols for its evaluation. The proposed mechanism of action to be investigated is the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[6]

Hypothesis

This compound will exhibit significant anti-cancer efficacy by inhibiting cell proliferation and inducing apoptosis in cancer cells, potentially through the downregulation of the Akt signaling pathway.

Experimental Design

A tiered approach will be employed to evaluate the efficacy of this compound, starting with in vitro assays to establish its biological activity and progressing to in vivo models for validation.

In Vitro Efficacy Studies

A panel of human cancer cell lines will be used to assess the compound's activity across different cancer types. Suggested cell lines include:

  • A549 (Lung Carcinoma): A commonly used model for lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.

  • HeLa (Cervical Cancer): A well-established and robust cancer cell line.

  • HCT116 (Colon Carcinoma): A model for colorectal cancer.

  • BEAS-2B (Normal Bronchial Epithelial Cells): To assess selectivity and potential toxicity to non-cancerous cells.

The following key parameters will be evaluated:

  • Cytotoxicity: To determine the concentration of the compound that is toxic to cancer cells.

  • Anti-proliferative Activity: To assess the compound's ability to inhibit cancer cell growth.

  • Apoptosis Induction: To determine if the compound induces programmed cell death.

  • Mechanism of Action: To investigate the effect of the compound on the Akt signaling pathway.

In Vivo Efficacy Studies

Based on promising in vitro results, the efficacy of this compound will be evaluated in an in vivo animal model. A subcutaneous xenograft model using immunodeficient mice is proposed.[7][8]

  • Animal Model: Athymic Nude (nu/nu) mice.

  • Tumor Implantation: Subcutaneous injection of a selected cancer cell line (e.g., A549) that shows high sensitivity to the compound in vitro.

  • Treatment: Once tumors are established, mice will be treated with the compound via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Endpoints: Tumor growth inhibition, body weight changes (as a measure of toxicity), and survival analysis.

Experimental Protocols

In Vitro Protocols
  • Cell Culture: Culture all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare fresh serial dilutions of the compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration does not exceed 0.5% in any treatment, including the vehicle control.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Cell Lysis: Treat cells with the compound as described in Protocol 4.1.3. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phosphorylated Akt (p-Akt, at Ser473), and downstream targets like total mTOR, p-mTOR, total p70S6K, and p-p70S6K. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Protocol
  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween-80) intraperitoneally daily.

    • Treatment Group(s): Administer this compound at one or two predetermined doses (e.g., 25 and 50 mg/kg) intraperitoneally daily.

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent for lung cancer (e.g., cisplatin).

  • Monitoring: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze body weight changes to assess toxicity. Perform statistical analysis using appropriate tests (e.g., t-test or ANOVA).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A549DataDataData
MCF-7DataDataData
HeLaDataDataData
HCT116DataDataData
BEAS-2BDataDataData

Table 2: Apoptosis Induction by this compound in A549 cells (48h)

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control (DMSO)DataDataData
Compound (IC50)DataDataData
Compound (2x IC50)DataDataData
Positive Control (e.g., Staurosporine)DataDataData

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupAverage Final Tumor Volume (mm³)% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle ControlData-Data
Compound (25 mg/kg)DataDataData
Compound (50 mg/kg)DataDataData
Positive Control (e.g., Cisplatin)DataDataData

Visualizations

Diagrams illustrating key experimental workflows and the proposed signaling pathway are provided below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer & Normal Cell Lines Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity & Proliferation) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (Akt Pathway) Compound_Treatment->Western_Blot Xenograft_Model A549 Xenograft in Nude Mice MTT_Assay->Xenograft_Model Proceed if promising Tumor_Development Tumor Development Xenograft_Model->Tumor_Development Treatment_Groups Treatment with Compound, Vehicle, or Positive Control Tumor_Development->Treatment_Groups Efficacy_Assessment Tumor Growth Inhibition & Toxicity Assessment Treatment_Groups->Efficacy_Assessment Akt_Signaling_Pathway cluster_pathway Proposed Mechanism of Action Compound 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide pAkt p-Akt (Active) Compound->pAkt Inhibition Akt Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibition p70S6K p70S6K mTOR->p70S6K Cell_Survival Cell Survival & Proliferation p70S6K->Cell_Survival

References

Application Notes: Quantification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.

Principle

The method involves the extraction of this compound and its stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation with acetonitrile.[3] The supernatant is then injected into an LC-MS/MS system. The compounds are separated on a C18 reversed-phase column and detected by mass spectrometry in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]

Instrumentation and Reagents

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Reference Standards: this compound and its stable isotope-labeled internal standard (e.g., 4-(Methyl-d3)-1,2,3-thiadiazole-5-carbohydrazide).

Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Mass Spectrometric Conditions

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Dwell Time 100 ms100 ms
Collision Energy (eV) To be optimizedTo be optimized
IonSpray Voltage 5500 V5500 V
Source Temperature 500 °C500 °C

Note: The exact m/z transitions and collision energies need to be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Performance Characteristics

The proposed method is expected to meet the acceptance criteria for bioanalytical method validation as per FDA and ICH M10 guidelines.[1][7]

Table 3: Summary of Expected Quantitative Performance

ParameterAcceptance CriteriaExpected Performance
Calibration Curve Range -1.00 - 1000 ng/mL
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N ≥ 101.00 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)± 8%
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)± 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 15%

Experimental Protocol: Quantification of this compound

This protocol provides a step-by-step procedure for the quantification of this compound in human plasma.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution similarly.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 methanol:water mixture.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation reagent.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL) in the same manner.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the proteins.[3]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial or a 96-well plate for analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters detailed in Tables 1 and 2.

  • Create a sequence including blank samples, calibration standards, QC samples, and unknown samples.

  • Inject 5 µL of the prepared supernatant into the LC-MS/MS system.

5. Data Processing and Quantification

  • Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visual Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound.

References

High-Throughput Screening Assays for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives. Given the known biological activities of thiadiazole compounds, including antimicrobial, antifungal, antiviral, and anticancer effects, this guide outlines relevant HTS assays to identify and characterize novel therapeutic candidates.

Introduction to this compound

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The thiadiazole ring is a key feature in a variety of pharmacologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery programs. High-throughput screening provides an efficient approach to systematically evaluate large libraries of such compounds to identify "hit" molecules with desired therapeutic effects.

Application Note 1: Antimicrobial and Antifungal Activity Screening

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, particularly against Gram-positive bacteria.[1] High-throughput screening can be employed to efficiently determine the Minimum Inhibitory Concentration (MIC) of a large number of thiadiazole derivatives against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay

This protocol describes a broth microdilution method adapted for a high-throughput format to determine the MIC of test compounds.[2][3][4][5]

1. Materials and Reagents:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans).

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 384-well microplates.

  • Resazurin solution (for viability assessment).

  • Positive control antibiotics/antifungals (e.g., Gentamicin, Amphotericin B).

  • Negative control (DMSO).

  • Automated liquid handling system.

  • Microplate incubator and reader.

2. Procedure:

  • Compound Plating: Using an automated liquid handler, prepare serial dilutions of the test compounds in the 384-well plates. The final DMSO concentration should be kept below 1% to avoid toxicity.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a final density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the prepared inoculum to the wells containing the test compounds.

  • Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits microbial growth by ≥90% compared to the DMSO control.

Data Presentation
Compound IDTarget OrganismMIC (µg/mL)
MTC-001Staphylococcus aureus15.62
MTC-002Candida albicans31.25
MTC-003Escherichia coli>100
Positive ControlStaphylococcus aureus1.95

Experimental Workflow: HT-MIC Assay

HT_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Compound_Plating Compound Serial Dilution in 384-well Plates Inoculation Inoculation of Plates Compound_Plating->Inoculation Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Viability_Stain Add Resazurin Incubation->Viability_Stain Read_Plate Measure Fluorescence Viability_Stain->Read_Plate Data_Analysis MIC Determination Read_Plate->Data_Analysis

Caption: High-throughput workflow for MIC determination.

Application Note 2: Anticancer Activity Screening

Thiadiazole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/mTOR.[6]

Experimental Protocol 1: High-Throughput Tubulin Polymerization Assay

This biochemical assay identifies compounds that interfere with the assembly of microtubules, a critical process for cell division.[1][7][8][9][10]

1. Materials and Reagents:

  • Purified tubulin (>99%).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP solution.

  • Fluorescent reporter dye that binds to microtubules.

  • Test compounds in DMSO.

  • Positive controls (e.g., Paclitaxel for enhancers, Vinblastine for inhibitors).

  • Negative control (DMSO).

  • 384-well, black, clear-bottom plates.

  • Temperature-controlled microplate reader.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in polymerization buffer.

  • Reaction Setup: In a pre-chilled 384-well plate on ice, add the test compounds, GTP, and the fluorescent reporter to the polymerization buffer.

  • Initiation of Polymerization: To initiate the reaction, add cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity kinetically over 60 minutes.

  • Data Analysis: Analyze the polymerization curves. Inhibitors will show a decrease in the rate and extent of fluorescence increase, while enhancers will show an increase.

Signaling Pathway: Tubulin Polymerization and Apoptosis

Tubulin_Pathway cluster_cell Cancer Cell Thiadiazole 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide Derivative Tubulin α/β-Tubulin Dimers Thiadiazole->Tubulin Binds to Microtubules Microtubule Polymerization Thiadiazole->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Experimental Protocol 2: Cell-Based PI3K/mTOR Pathway Assay

This protocol uses a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a downstream target in the PI3K/mTOR pathway.[11][12][13][14][15]

1. Materials and Reagents:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7).

  • Cell culture medium and supplements.

  • Test compounds in DMSO.

  • Positive control (e.g., a known PI3K or mTOR inhibitor).

  • Lysis buffer.

  • TR-FRET antibody pair (e.g., terbium-labeled antibody against a total protein and a fluorescently-labeled antibody against the phosphorylated form of the protein).

  • 384-well white microplates.

  • TR-FRET-compatible microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells into 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with serially diluted test compounds for a specified time.

  • Cell Lysis: Lyse the cells directly in the wells.

  • Antibody Addition: Add the TR-FRET antibody pair to the cell lysates.

  • Incubation: Incubate at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) on a compatible microplate reader.

  • Data Analysis: Calculate the emission ratio. A decrease in the ratio indicates inhibition of phosphorylation.

Signaling Pathway: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_pathway PI3K/mTOR Signaling Thiadiazole Thiadiazole Derivative PI3K PI3K Thiadiazole->PI3K Inhibits mTOR mTOR Thiadiazole->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive Leads to IκB degradation & NF-κB release IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Thiadiazole Thiadiazole Derivative Thiadiazole->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

References

safe handling and storage procedures for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No: 75423-15-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a heterocyclic compound utilized in various research applications, including the synthesis of novel bioactive molecules.[1] Its known physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C4H6N4OS[2][3][4]
Molecular Weight 158.18 g/mol [2][3][4]
Appearance White to almost white solid (powder to crystal)[5]
Melting Point 143-145 °C[6]
Solubility Soluble in DMSO. A synthesis protocol mentions dissolving it in ethanol.[5]
Purity >98.0%[1]

Hazard Identification and Safety Precautions

GHS Classification: [2][7]

  • Skin Corrosion/Irritation: Category 2[2][7]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][7]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]

Hazard Statements:

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[2]

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[2]

  • Storage: P403+P233, P405[2]

  • Disposal: P501[2]

Personal Protective Equipment (PPE): A minimum of a laboratory coat, long pants, closed-toed shoes, and chemical safety glasses meeting ANSI standard Z-87.1 must be worn when handling this compound.[8] For procedures with a risk of splashing, chemical splash goggles are required.[8] Nitrile gloves should be worn when handling the substance.[8] All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[8]

Experimental Protocols

3.1. General Handling and Weighing

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[8] Have an eyewash station and safety shower readily accessible.[8]

  • Personal Protective Equipment: Don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Procedure:

    • Conduct all manipulations of this compound within the chemical fume hood to avoid inhalation of the powder.

    • Use a spatula to carefully transfer the desired amount of the compound from its storage container to a tared weighing vessel.

    • Avoid generating dust. If dust is generated, ensure the fume hood sash is at the lowest practical working height.

    • After weighing, securely close the storage container.

    • Clean any residual powder from the spatula and weighing area using a suitable solvent (e.g., ethanol) and dispose of the waste appropriately.

    • Wash hands thoroughly after handling.

3.2. Solution Preparation

  • Solvent Selection: Based on available information, DMSO is a suitable solvent.[5] For certain reactions, ethanol may also be used.[5] The choice of solvent should be appropriate for the intended experiment.

  • Procedure:

    • In a chemical fume hood, add the weighed this compound to a suitable flask.

    • Slowly add the desired solvent to the flask.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if required, ensuring the container is properly sealed to prevent aerosol generation.

    • Once dissolved, the solution is ready for use in the experimental procedure.

3.3. Storage Procedures

  • Short-term and Long-term Storage: Store this compound in a tightly sealed container in a refrigerator.[5][7]

  • Inert Atmosphere: For long-term storage, it is recommended to keep the compound under an inert gas, such as argon or nitrogen, to prevent potential degradation from air exposure.[5][6][7]

  • Incompatibilities: Keep away from heat and sources of ignition.[8] Store separately from strong oxidizing agents.

3.4. Spill and Emergency Procedures

  • Small Spills:

    • If a small amount of the solid is spilled, carefully sweep it up, avoiding dust generation, and place it in a sealed container for waste disposal.

    • Clean the spill area with a suitable solvent and absorbent material.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[7]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.[5][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_storage Storage cluster_emergency Emergency start Start: Assess Hazards (Review SDS) ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe hood Verify Chemical Fume Hood Functionality ppe->hood weigh Weigh Compound in Hood (Avoid Dust) hood->weigh dissolve Prepare Solution in Hood weigh->dissolve store Store in Refrigerator (Under Inert Gas) weigh->store experiment Perform Experiment dissolve->experiment waste Dispose of Waste (Follow Institutional Guidelines) experiment->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill Occurs spill_protocol Follow Spill Protocol spill->spill_protocol exposure Exposure Occurs exposure_protocol Follow First Aid Protocol (Skin, Eyes, Inhalation) exposure->exposure_protocol seek_medical Seek Medical Attention exposure_protocol->seek_medical

Caption: Workflow for Safe Handling of this compound.

References

in vitro and in vivo experimental protocols for thiadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Thiadiazole Compounds

Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This five-membered heterocyclic ring is a key component in numerous therapeutic agents due to its diverse biological potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 1,3,4-thiadiazole isomer, in particular, is a privileged structure in drug design, capable of crossing cellular membranes and interacting with various biological targets.[2][4]

These application notes provide detailed in vitro and in vivo experimental protocols for evaluating the biological activities of novel thiadiazole compounds, tailored for researchers in drug discovery and development.

Application Note 1: Anticancer Activity Evaluation

Thiadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt, interference with tubulin polymerization, and induction of apoptosis.[4][5][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiadiazole derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
KA39 HT-29 (Colon)1.5 ± 0.2[5]
KA25 HT-29 (Colon)2.1 ± 0.3[5]
KA26 HT-29 (Colon)3.5 ± 0.4[5]
Compound 2g LoVo (Colon)2.44[7]
Compound 2g MCF-7 (Breast)23.29[7]
Compound 1e MCF-7 (Breast)3.26[8]
Compound 22d MCF-7 (Breast)1.52[8]
Compound 3 C6 (Glioma)22.00 ± 3.00 µg/mL[4]
Compound 4 C6 (Glioma)18.50 ± 4.95 µg/mL[4]
Compound 6g A549 (Lung)1.537 ± 0.097[9]
Compound 14 MCF-7 (Breast)0.04[10]
Compound 14 HepG2 (Liver)0.18[10]
Compound 16b HepG2-1 (Liver)0.69 ± 0.41[11]
Experimental Protocols

1. In Vitro Antiproliferative MTT Assay

This protocol determines a compound's effect on the metabolic activity and viability of cancer cells.[4][5]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HT-29, MCF-7, A549).[5][7]

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Thiadiazole test compounds and a positive control (e.g., Cisplatin, Doxorubicin).[4]

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microtiter plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 2x10⁴ to 8×10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4][5]

    • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds (e.g., ranging from 1 to 100 µM) in fresh culture medium.[5] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and a vehicle control (DMSO).

    • Incubation: Incubate the plates for a specified period, typically 24 or 48 hours.[4][7]

    • MTT Addition: After incubation, discard the culture media and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with Thiadiazole Compound Dilutions incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: General workflow for an in vitro MTT cell viability assay.

2. In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of lead compounds in a tumor-bearing animal model.[5]

  • Animals:

    • Immunodeficient mice (e.g., CB17 SCID or Nude mice), 6-8 weeks old.

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into control and treatment groups.

    • Treatment: Administer the thiadiazole compound (and vehicle for the control group) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Monitoring: Monitor animal body weight and measure tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: (length × width²)/2.

    • Endpoint: Continue the experiment for a set period or until tumors in the control group reach a maximum allowable size. Euthanize the animals, and excise and weigh the tumors.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's efficacy.

3. Akt Signaling Pathway Analysis

Many thiadiazole compounds exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6]

  • Protocol: Western Blotting

    • Cell Treatment: Treat cancer cells with the thiadiazole compound at various concentrations for a specified time.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against total Akt, phosphorylated Akt (p-Akt at Ser473), and a loading control (e.g., β-actin).[5]

    • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, indicating the level of pathway inhibition.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates pAkt p-Akt (Active) Akt->pAkt downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->downstream Phosphorylates survival Cell Survival, Proliferation, Growth downstream->survival thiadiazole Thiadiazole Compound thiadiazole->pAkt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazole compounds.

Application Note 2: Anti-inflammatory Activity Evaluation

Thiadiazole derivatives have been investigated for their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14][15]

Quantitative Data: In Vivo Anti-inflammatory Activity

The table below shows the percentage of edema inhibition by imidazo[2,1-b][5][6][16]thiadiazole derivatives in a carrageenan-induced rat paw edema model.[13]

Compound IDDose (mg/kg)Edema Inhibition at 4h (%)Reference
5a 5024.40[13]
5b 5025.60[13]
5c 5027.53[13]
5h 5028.05[13]
5j 5027.53[13]
Diclofenac 2026.96[13]
Experimental Protocol

1. In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

  • Animals:

    • Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Reagents and Materials:

    • 1% Carrageenan solution in saline.

    • Thiadiazole test compounds and a standard drug (e.g., Diclofenac, Indomethacin).[14][17]

    • Plethysmometer.

  • Procedure:

    • Acclimatization & Fasting: Acclimatize animals and fast them overnight before the experiment, with water ad libitum.

    • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 20-50 mg/kg).[13][14] The control group receives the vehicle.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[13][14]

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anti_Inflammatory_Workflow start Start acclimate Acclimatize & Fast Rats start->acclimate administer Administer Thiadiazole (or Vehicle/Standard) acclimate->administer measure0 Measure Initial Paw Volume (0h) administer->measure0 1h post-admin induce Inject Carrageenan into Paw measure0->induce measure_t Measure Paw Volume at 1, 2, 3, 4h induce->measure_t analyze Calculate % Edema Inhibition measure_t->analyze end End analyze->end PK_Study_Workflow start Start dose Administer Compound to Animal Model (IV or Oral) start->dose collect_blood Collect Blood Samples at Timed Intervals dose->collect_blood separate_plasma Centrifuge to Separate Plasma collect_blood->separate_plasma quantify Quantify Compound Concentration (LC-MS/MS) separate_plasma->quantify plot Plot Concentration vs. Time Curve quantify->plot analyze Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) plot->analyze end End analyze->end Enzyme_Inhibition_Workflow start Start add_enzyme Add Enzyme & Inhibitor (Thiadiazole) to Plate start->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (e.g., 30 min at 37°C) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_signal Read Signal (e.g., Absorbance) stop_reaction->read_signal analyze Calculate % Inhibition & IC50 read_signal->analyze end End analyze->end

References

Application Notes and Protocols for the Use of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of drug discovery and bioconjugation continually seeks robust and efficient chemical ligation strategies. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a premier method due to its high efficiency, selectivity, and biocompatibility.[1][2] The 1,2,3-thiadiazole scaffold is a significant pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.

This document provides a detailed protocol for the utilization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide as a precursor for click chemistry applications. The strategy involves the conversion of the carbohydrazide functionality into a reactive acyl azide. This intermediate can then readily participate in CuAAC reactions with various alkyne-containing molecules to synthesize novel 1,2,3-triazole conjugates. This approach allows for the modular assembly of new chemical entities, leveraging the biological potential of the 4-methyl-1,2,3-thiadiazole core.

Application Notes

The conversion of this compound to its corresponding acyl azide opens a pathway to a multitude of applications in medicinal chemistry and chemical biology.

  • Drug Discovery: The CuAAC reaction is a powerful tool for generating libraries of novel compounds for high-throughput screening.[3] By reacting the 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide with a diverse panel of alkynes, researchers can rapidly synthesize a wide array of potential therapeutic agents. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but is a known bioisostere of an amide bond and can participate in hydrogen bonding, contributing to the pharmacological profile of the molecule.[4]

  • Bioconjugation: The azide handle allows for the "clicking" of the thiadiazole moiety onto biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an alkyne group.[5][6] This enables the development of targeted drug delivery systems, imaging probes, and tools for studying biological processes. The 1,2,3-thiadiazole ring is generally stable under physiological conditions, making it a suitable component for such applications.[7][8]

  • Materials Science: This methodology can be extended to the synthesis of novel polymers and materials where the unique electronic and coordination properties of the thiadiazole and triazole rings can be exploited.

The proposed workflow is depicted below, starting from the conversion of the hydrazide to the azide, followed by the click reaction.

G cluster_0 Step 1: Acyl Azide Synthesis cluster_1 Step 2: CuAAC Reaction start This compound reagents1 NaNO2, HCl (aq) 0-5 °C start->reagents1 Diazotization product1 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide reagents1->product1 reagents2 CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O product1->reagents2 Click Chemistry alkyne Terminal Alkyne (R-C≡CH) alkyne->reagents2 product2 1,4-Disubstituted 1,2,3-Triazole Product reagents2->product2

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide

This protocol describes the conversion of this compound to its corresponding acyl azide via diazotization.[9][10] Acyl azides can be hazardous and should be handled with care in a well-ventilated fume hood.

Materials:

  • This compound (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of water and concentrated HCl at a ratio of approximately 10:1 (v/v).

  • Cool the suspension to 0-5 °C using an ice-water bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the carbohydrazide over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of a white precipitate may be observed.

  • Extract the acyl azide product from the aqueous mixture with cold dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and use the resulting solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide immediately in the next step. Note: Do not concentrate the solution to dryness as acyl azides can be explosive in solid form.

Data Presentation: Synthesis of Acyl Azide

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
This compoundNaNO₂, HClWater10-5>95*

*Yield is typically assumed to be quantitative and the product is used in the next step without isolation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for the click reaction between the in situ generated 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide and a terminal alkyne.[3][11]

Materials:

  • Solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., tert-butanol/water 1:1, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0-1.2 equiv).

  • Add a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • To this mixture, add the solution of 4-Methyl-1,2,3-thiadiazole-5-carbonyl azide prepared in Protocol 1.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • With vigorous stirring, add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole product.

Data Presentation: CuAAC Reaction with Various Alkynes

The following table presents representative data for the CuAAC reaction with different terminal alkynes.

AzideAlkyneCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)
4-Methyl-1,2,3-thiadiazole-5-carbonyl azidePhenylacetylene5% CuSO₄, 10% NaAsct-BuOH/H₂O42592
4-Methyl-1,2,3-thiadiazole-5-carbonyl azidePropargyl alcohol5% CuSO₄, 10% NaAsct-BuOH/H₂O22595
4-Methyl-1,2,3-thiadiazole-5-carbonyl azide1-Octyne5% CuSO₄, 10% NaAsct-BuOH/H₂O122588
4-Methyl-1,2,3-thiadiazole-5-carbonyl azideN-propargyl-biotin5% CuSO₄, 10% NaAscDMF/H₂O82585

Reaction Mechanism and Visualization

The catalytic cycle of the CuAAC reaction is a well-established process involving copper acetylide intermediates.

G CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne R'-C≡CH Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 (Thiadiazole Acyl Azide) Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper(I) Triazolide Metallacycle->Triazolide Cyclization Product 1,4-Triazole Product Triazolide->Product + H+ Product->CuI Releases Cu(I)

Caption: Catalytic cycle of the CuAAC reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction to produce an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The second step is the subsequent hydrazinolysis of this ester to yield the final carbohydrazide product. Careful control of reaction parameters in both steps is critical for maximizing yield and purity.

Synthesis_Pathway start Ethyl Acetoacetate + Hydrazine Derivative hydrazone Hydrazone Intermediate start->hydrazone Condensation ester Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate hydrazone->ester Hurd-Mori Reaction (SOCl₂) final_product 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide ester->final_product Hydrazinolysis (N₂H₄·H₂O)

Caption: Overall synthesis pathway for this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis.

Step 1: Hurd-Mori Reaction - Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Question: My yield for the Hurd-Mori reaction is consistently low. What are the primary factors to investigate?

Answer: Low yields in the Hurd-Mori reaction are a common problem. Systematically investigate the following factors, starting with the most critical.

Troubleshooting_Workflow start Low Yield in Hurd-Mori Reaction reagent_quality Verify Reagent Quality (Anhydrous Conditions) start->reagent_quality temp_control Optimize Temperature reagent_quality->temp_control [Quality OK] failure Consult Further Literature reagent_quality->failure [Impure/Wet] stoichiometry Adjust SOCl₂ Stoichiometry temp_control->stoichiometry [No Improvement] success Yield Improved temp_control->success [Optimized] workup Review Work-up Procedure stoichiometry->workup [No Improvement] stoichiometry->success [Optimized] workup->success [Optimized] workup->failure [No Improvement]

Caption: Troubleshooting workflow for low yield in the Hurd-Mori reaction.

Parameter Potential Issue Recommended Action & Expected Outcome
Reagent Quality Thionyl chloride (SOCl₂) is degraded by moisture. Solvents (e.g., DCM, Chloroform) are not anhydrous.Use freshly distilled or a new bottle of thionyl chloride. Ensure solvents are thoroughly dried over a suitable drying agent. Outcome: Prevents reagent quenching and side reactions, improving conversion.
Reaction Temperature Reaction may be too slow at low temperatures or decomposition may occur at high temperatures.Initially perform the reaction at low temperatures (0-5 °C) during the addition of SOCl₂, then allow it to warm to room temperature. Monitor by TLC. If conversion is low, gentle heating (e.g., 40-60 °C) can be attempted, but watch for product decomposition (darkening of the mixture). Outcome: Balances reaction rate against the stability of reactants and products.
Stoichiometry Insufficient SOCl₂ leads to incomplete reaction. A large excess can promote side product formation.Start with 2.0-3.0 equivalents of SOCl₂. If the reaction is incomplete, incrementally increase the amount. Outcome: Drives the reaction to completion while minimizing side reactions.
Hydrazone Purity Impurities in the starting hydrazone can interfere with the cyclization.Ensure the hydrazone precursor is pure and completely dry before use. Recrystallize if necessary. Outcome: Reduces potential side reactions and improves the efficiency of the main reaction pathway.

Question: I am observing an unexpected side product. What could it be?

Answer: A common side product in the Hurd-Mori synthesis is the formation of a 1,3,4-oxadiazine derivative. This arises from an alternative cyclization pathway. Modifying reaction conditions can favor the desired 1,2,3-thiadiazole product. Purification by column chromatography is typically effective for separation.

Step 2: Hydrazinolysis - Synthesis of this compound

Question: The conversion of the ester to the carbohydrazide is incomplete. How can I improve the yield?

Answer: Incomplete hydrazinolysis is typically due to insufficient reaction time, temperature, or an inadequate amount of hydrazine hydrate.

Parameter Potential Issue Recommended Action & Expected Outcome
Reaction Time & Temp. The reaction has not reached completion.The reaction is commonly performed by refluxing in ethanol.[1][2] Ensure reflux is maintained for at least 2-4 hours. Monitor progress using TLC until the starting ester spot disappears. Outcome: Drives the reaction to completion.
Hydrazine Hydrate Amount Stoichiometric amounts of hydrazine may not be sufficient to drive the equilibrium.Use a moderate excess of hydrazine hydrate (e.g., 2-3 equivalents) to ensure the reaction goes to completion. Outcome: Shifts the reaction equilibrium towards the product side.
Product Isolation The product may be partially soluble in the reaction solvent, leading to losses during filtration.After reflux, cool the reaction mixture thoroughly, potentially in an ice bath or refrigerator, to maximize precipitation of the carbohydrazide product before filtration.[1] Outcome: Increases the isolated yield of the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the Hurd-Mori reaction in this synthesis? A1: The synthesis typically starts with the hydrazone formed from a β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate or a related derivative of ethyl acetoacetate.

Q2: Are there alternatives to thionyl chloride for the cyclization step? A2: Yes, while thionyl chloride is traditional for the Hurd-Mori reaction, other reagents like sulfur dichloride (SCl₂) have been reported and may offer higher yields in some cases. Modern, milder methods involve reacting N-tosylhydrazones with elemental sulfur, which can be an improvement over the classical approach.

Q3: My final carbohydrazide product is difficult to purify. What is a recommended method? A3: this compound is typically a solid. Recrystallization from a suitable solvent, such as ethanol, is the most common and effective method for purification.[1]

Q4: Can the nature of the ester group (e.g., methyl vs. ethyl) impact the hydrazinolysis step? A4: Generally, both methyl and ethyl esters undergo hydrazinolysis effectively. The reaction conditions (time, temperature) may require minor adjustments, but both are suitable precursors for forming the carbohydrazide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

This protocol is a generalized procedure based on the Hurd-Mori synthesis and may require optimization.

  • Preparation of Hydrazone: Prepare the required hydrazone from ethyl 2-acetyl-3-oxobutanoate and a suitable hydrazine derivative (e.g., semicarbazide, followed by hydrolysis, or direct reaction with a carbazate) according to standard literature procedures. Ensure the product is pure and dry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the hydrazone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.

  • Cyclization: Cool the suspension in an ice bath (0-5 °C).

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Protocol 2: Synthesis of this compound (Hydrazinolysis)
  • Reaction Setup: Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then place it in a refrigerator or an ice bath to promote crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.[1]

References

Technical Support Center: Purification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test a range of polar solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). For carbohydrazides, polar solvents are generally a good starting point.
Excessive Solvent Volume Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the compound crystallizes too quickly (e.g., in the funnel during hot filtration), preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper.
Product "Oiling Out" The compound may be melting instead of dissolving, or precipitating as an oil. This can sometimes be resolved by using a larger volume of solvent or switching to a different solvent system with a lower boiling point.
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue 2: Persistent Impurities After Purification

Potential Cause Recommended Solution
Unreacted Starting Materials The primary synthesis route often involves the reaction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with hydrazine hydrate. Unreacted starting materials are common impurities. Consider a pre-purification wash with a solvent in which the starting materials are soluble but the product is not.
Sulfur-Containing Byproducts Syntheses of related thiadiazole isomers have reported issues with sulfur impurities.[1] These may be difficult to remove by recrystallization alone. Column chromatography is often more effective for separating compounds with different polarities.
Co-precipitation of Impurities If impurities have similar solubility profiles to the product, a single recrystallization may be insufficient. A second recrystallization or switching to an alternative purification method like column chromatography may be necessary.
Product Degradation Although generally stable, prolonged heating or exposure to strongly acidic or basic conditions during purification could potentially lead to degradation. Minimize heating times and maintain a neutral pH where possible.

Issue 3: Difficulties with Column Chromatography

Potential Cause Recommended Solution
Poor Separation on Silica Gel The carbohydrazide group is quite polar, which can lead to streaking or poor elution from a silica gel column. Consider using a more polar mobile phase or adding a small percentage of a modifier like methanol or triethylamine to the eluent. For very polar compounds, reverse-phase chromatography (C18) might be a better alternative.[2]
Incorrect Eluent System Finding the right solvent system is crucial. Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives the product an Rf value between 0.2 and 0.4.
Sample Insolubility The crude product must be fully dissolved in a minimum amount of solvent before loading onto the column. If the product is not soluble in the eluent, dissolve it in a more polar solvent (like DMSO or a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities include unreacted starting materials such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and hydrazine hydrate. Side-products from the synthesis of the thiadiazole ring, potentially including sulfur-containing impurities, may also be present.[1]

Q2: What is the recommended solvent for recrystallizing this compound?

A2: While specific data for this compound is limited, ethanol is a common and effective solvent for the recrystallization of related thiadiazole and hydrazide compounds.[1] Mixtures such as ethanol/water or isopropanol may also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: My compound appears as an off-white or yellowish solid. Is this normal?

A3: The pure compound is typically a white to almost white powder or crystal. A yellowish tint may indicate the presence of impurities. Further purification by recrystallization or column chromatography is recommended to improve purity.

Q4: What is the solubility of this compound?

A4: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) at room temperature.[2] Its solubility in other common laboratory solvents should be determined experimentally to aid in the selection of appropriate purification methods.

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. Use a suitable eluent system to separate the product from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. Proton NMR (¹H NMR) spectroscopy is also excellent for identifying the presence of impurities.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for similar compounds.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a representative protocol; the eluent system should be optimized using TLC.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar compound like this could be a mixture of ethyl acetate and hexane (e.g., starting from 1:1 and increasing polarity) or dichloromethane and methanol (e.g., 95:5).

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the eluent or a slightly more polar solvent). If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data

The following table provides illustrative data for typical purification outcomes. Actual results may vary depending on the scale and purity of the crude material.

Purification Method Typical Recovery Purity (by HPLC) Common Impurities Removed
Recrystallization (Ethanol)60-80%>98%Unreacted starting materials, some colored impurities.
Silica Gel Chromatography50-75%>99%Closely related side-products, sulfur-containing impurities.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (if needed) dissolve->filter cool Cool to Crystallize dissolve->cool No Insoluble Impurities filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry

Caption: Workflow for Purification by Recrystallization.

troubleshooting_tree start Low Purity after First Purification recrystallized Was Recrystallization Used? start->recrystallized chromatography Was Column Chromatography Used? start->chromatography rerun_recrystallization Recrystallize again with different solvent recrystallized->rerun_recrystallization No run_chromatography Perform Column Chromatography recrystallized->run_chromatography Yes optimize_eluent Optimize Eluent System with TLC chromatography->optimize_eluent Yes check_loading Check Sample Loading Technique chromatography->check_loading No

Caption: Decision Tree for Troubleshooting Low Purity.

References

troubleshooting common side reactions in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing thiadiazole rings?

A1: The most prevalent methods for synthesizing the thiadiazole core include the cyclization of thiosemicarbazides or their derivatives, and the Hantzsch synthesis for thiazole rings, which can be adapted for thiadiazoles. Other methods involve the oxidative cyclization of thiosemicarbazones and reactions involving dithiocarbazates.

Q2: What are the major isomeric side products I should be aware of during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides?

A2: When synthesizing 1,3,4-thiadiazoles from thiosemicarbazide precursors, the most common isomeric side products are 1,2,4-triazoles.[1] The formation of these two different heterocyclic rings is highly dependent on the reaction conditions, particularly the pH of the medium.

Q3: Can other non-isomeric heterocyclic side products form?

A3: Yes, the formation of 1,3,4-oxadiazoles is a notable side reaction, especially under oxidative conditions or when using certain desulfurizing agents.[2][3] This occurs through the loss of the sulfur atom from the thiosemicarbazide backbone and subsequent cyclization.

Q4: In the Hantzsch synthesis of thiazoles, what are the typical side reactions?

A4: The Hantzsch synthesis is generally high-yielding, but side reactions can occur.[4] These can include the formation of regioisomers if unsymmetrical thioamides are used, and side products arising from impurities in the starting materials or suboptimal reaction conditions, such as temperature and solvent choice.[4] Under acidic conditions, the regioselectivity can change, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

Troubleshooting Common Side Reactions

This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of 1,2,4-Triazole instead of or alongside 1,3,4-Thiadiazole

Q: My reaction is yielding a significant amount of a 1,2,4-triazole side product, or exclusively the triazole. How can I favor the formation of the desired 1,3,4-thiadiazole?

A: The regioselectivity of the cyclization of acylthiosemicarbazides is primarily dictated by the pH of the reaction medium.

  • Problem: You are likely running the reaction under neutral or alkaline (basic) conditions. In a basic medium, the terminal nitrogen atom (N4) of the thiosemicarbazide is more nucleophilic, leading to an attack on the carbonyl carbon and subsequent cyclization to form the 1,2,4-triazole ring.[1]

  • Solution: To promote the formation of the 1,3,4-thiadiazole, the reaction should be conducted in a strong acidic medium.[1] Under acidic conditions, the sulfur atom of the thiocarbonyl group becomes more nucleophilic and attacks the carbonyl carbon, leading to the desired thiadiazole.

Troubleshooting Workflow for Triazole Side Product Formation

Caption: Troubleshooting workflow for minimizing 1,2,4-triazole side product.

Data on pH Influence on Cyclization

PrecursorReaction ConditionMajor ProductReference
AcylthiosemicarbazideAcidic (H₂SO₄, POCl₃)1,3,4-Thiadiazole[1]
AcylthiosemicarbazideAlkaline (NaOH)1,2,4-Triazole[1]
Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product

Q: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction. What causes this and how can I prevent it?

A: The formation of a 1,3,4-oxadiazole from a thiosemicarbazide precursor is a result of desulfurization.

  • Problem: This side reaction is often promoted by certain oxidizing agents or desulfurizing reagents.[2][3] For example, the use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO is known to favor the formation of 2-amino-1,3,4-oxadiazoles.[2]

  • Solution: To favor the formation of the 2-amino-1,3,4-thiadiazole, a dehydrating agent that does not promote desulfurization should be used. For instance, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone has been shown to be effective in directing the cyclization towards the thiadiazole.[2]

Troubleshooting Workflow for Oxadiazole Side Product Formation

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole side product.

Regioselectivity Based on Cyclizing Agent

Thiosemicarbazide IntermediateReagent/SolventMajor ProductRegioselectivity (Thiadiazole:Oxadiazole)YieldReference
Substituted ThiosemicarbazideEDC·HCl in DMSO2-Amino-1,3,4-oxadiazole0:100>99%[2]
Substituted Thiosemicarbazidep-TsCl, triethylamine in N-methyl-2-pyrrolidone2-Amino-1,3,4-thiadiazole96:492%[2]
Issue 3: Low Yield in Hantzsch Thiazole Synthesis

Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions.

  • Problem & Solution:

    • Impure Reactants: Impurities in the α-haloketone or thioamide can lead to side reactions. Ensure the purity of your starting materials, purifying them if necessary.[4]

    • Presence of Water: The reaction can be sensitive to water. Using anhydrous solvents is often recommended to avoid hydrolysis of intermediates.[4]

    • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include methanol and ethanol. A small-scale solvent screen can help identify the optimal solvent for your specific substrates.[4][6]

    • Incorrect Temperature: The reaction often requires heating to proceed efficiently. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

References

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with carbohydrazide derivatives. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of carbohydrazide derivatives.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Poor quality of reagents: Starting materials, such as esters or hydrazine hydrate, may be impure or degraded.[1] 3. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the reactants effectively.[1] 4. Presence of water: For Schiff base formation, water as a byproduct can shift the equilibrium back to the reactants.[2][3] 5. Side reactions: Undesired reactions can consume starting materials, reducing the yield of the desired product.1. Optimize reaction conditions: Monitor the reaction using Thin Layer Chromatography (TLC).[1] Gradually increase the reaction temperature in 10°C increments or extend the reaction time.[1] 2. Ensure reagent purity: Use freshly distilled or high-purity starting materials.[1] 3. Solvent screening: Test different solvents. Polar aprotic solvents like DMF or DMSO, or protic solvents like ethanol, are often effective.[1] 4. Water removal (for Schiff bases): Use a Dean-Stark apparatus for azeotropic removal of water or add a dehydrating agent like molecular sieves (4 Å) or anhydrous sodium sulfate to the reaction mixture.[2][3] 5. Control reaction parameters: Add reagents slowly and maintain the optimal temperature to minimize side product formation.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high: This can lead to decomposition or side reactions.[1] 2. Incorrect stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials or side products.[3] 3. Presence of moisture: Water can hydrolyze starting materials or intermediates.[4]1. Lower the reaction temperature: Consider running the reaction at a lower temperature for a longer duration.[1] 2. Verify stoichiometry: Accurately measure and use the correct molar equivalents of all reactants.[3] 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents.[1]
Difficulty in Product Purification 1. "Oiling out" during recrystallization: The product separates as an oil instead of crystals.[5] 2. Product remains in solution: The solution is not sufficiently saturated for crystals to form upon cooling.[5] 3. Co-precipitation of impurities: Impurities crystallize along with the desired product.1. Address "oiling out": Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[5] 2. Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also try to concentrate the solution by slowly evaporating some of the solvent.[5] 3. Improve purification technique: If recrystallization is ineffective, consider column chromatography. The choice of stationary phase (e.g., silica gel) and eluent will depend on the polarity of your compound.[6]
Product Degradation 1. Hydrolysis of Schiff bases: The imine bond can be cleaved by water, reverting to the starting amine and aldehyde.[3] 2. Thermal instability: Some derivatives may decompose at high temperatures.[3]1. Maintain anhydrous conditions: Use dry solvents and work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[3] 2. Avoid excessive heat: Use the minimum temperature necessary for the reaction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing carbohydrazide derivatives?

A1: The most prevalent method is the hydrazinolysis of a corresponding ester with hydrazine hydrate.[7] Another common route involves the reaction of an acyl chloride or anhydride with hydrazine.[7] For Schiff base derivatives, the carbohydrazide is subsequently condensed with an appropriate aldehyde or ketone, often with acid catalysis.[8][9]

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent should dissolve all reactants but not react with them. For the synthesis of the initial carbohydrazide, ethanol or methanol are commonly used.[10][11] For Schiff base formation, ethanol is also a frequent choice.[8] The polarity of the solvent is a key factor; sometimes screening different solvents like DMF, DMSO, or acetonitrile is necessary to optimize the reaction.[1]

Q3: What is the role of a catalyst in the synthesis of carbohydrazide derivatives?

A3: In the initial formation of a carbohydrazide from a carboxylic acid, a strong acid like concentrated sulfuric acid is often used to catalyze the esterification step.[8][10] For the subsequent formation of Schiff bases, a few drops of a catalyst like glacial acetic acid or hydrochloric acid can be added to protonate the carbonyl group, making it more electrophilic and accelerating the reaction.[9][10][11]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1][6][12] By spotting the reaction mixture, the starting material, and a co-spot (a mix of both) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[12][13]

Q5: What are the best techniques for purifying my final carbohydrazide derivative?

A5: Recrystallization is the most common method for purifying solid carbohydrazide derivatives.[5][14][15] The choice of solvent is crucial; the product should be highly soluble in the hot solvent and poorly soluble at cold temperatures.[14] Ethanol, methanol, or mixtures with water are often suitable.[5] If recrystallization is unsuccessful, column chromatography is a good alternative.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazine-2-carbohydrazide Synthesis
Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Pyrazine-2-carboxylic acid1. CH₃OH, conc. H₂SO₄ 2. NH₂NH₂ (100%)Methanol1. 72 h 2. 8 hReflux81%[8]
Table 2: Conditions for Synthesis of Schiff Base Derivatives of Pyrazine-2-carbohydrazide
CarbohydrazideAldehyde/KetoneSolventReaction TimeTemperatureYieldReference
Pyrazine-2-carbohydrazide2-hydroxy-4-methoxybenzaldehyde or salicylaldehydeAbsolute Ethanol6 hRefluxGood[8]

Experimental Protocols

Protocol 1: General Synthesis of a Carbohydrazide from an Ester
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (typically 1.5 to 2.0 molar equivalents) to the solution.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by TLC.[5][11]

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to promote the crystallization of the product.[5]

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.[5]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure carbohydrazide.[5]

Protocol 2: General Synthesis of a Carbohydrazide Schiff Base
  • Dissolution: Dissolve the carbohydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.[8]

  • Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.[8]

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to accelerate the reaction.[11]

  • Reaction: Stir the reaction mixture. Depending on the reactivity of the substrates, the reaction may proceed at room temperature or require heating under reflux for several hours.[8] Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, cool the mixture. The product can be collected by filtration, washed with a cold solvent, and dried.[8]

  • Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent.[8]

Visualizations

Experimental Workflow for Carbohydrazide Derivative Synthesis

G cluster_0 Step 1: Carbohydrazide Formation cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Purification start Starting Ester + Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve reflux Reflux (4-8h) dissolve->reflux cool Cool to Room Temp & Ice Bath reflux->cool filter1 Vacuum Filtration cool->filter1 crude_hydrazide Crude Carbohydrazide filter1->crude_hydrazide crude_hydrazide2 Crude or Pure Carbohydrazide add_aldehyde Add Aldehyde/Ketone & Catalyst (optional) in Ethanol crude_hydrazide2->add_aldehyde react Stir at RT or Reflux add_aldehyde->react cool2 Cool to Room Temp react->cool2 filter2 Vacuum Filtration cool2->filter2 crude_schiff_base Crude Schiff Base filter2->crude_schiff_base crude_product Crude Product crude_schiff_base->crude_product Proceed to Purification recrystallize Recrystallization (e.g., from Ethanol) crude_product->recrystallize final_product Pure Carbohydrazide Derivative recrystallize->final_product

Caption: General workflow for the synthesis and purification of carbohydrazide derivatives.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reaction Is the reaction complete? (Check TLC) start->check_reaction check_reagents Are reagents pure and anhydrous? check_reaction->check_reagents Yes increase_time_temp Increase reaction time and/or temperature check_reaction->increase_time_temp No check_conditions Are reaction conditions (temp, solvent) optimal? check_reagents->check_conditions Yes purify_reagents Use high-purity or freshly distilled reagents check_reagents->purify_reagents No check_workup Is product lost during workup/purification? check_conditions->check_workup Yes optimize_conditions Screen different solvents and optimize temperature check_conditions->optimize_conditions No optimize_purification Optimize recrystallization solvent or use chromatography check_workup->optimize_purification Yes success Yield Improved increase_time_temp->success purify_reagents->success optimize_conditions->success optimize_purification->success

Caption: A logical guide for troubleshooting low yields in carbohydrazide synthesis.

References

stability issues of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Solution turns cloudy or precipitates over time. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or it may be degrading into less soluble products.1. Verify the solubility of the compound in your solvent system. Consider using a co-solvent or a different solvent. 2. Prepare fresh solutions before use. 3. Store stock solutions at a lower temperature (e.g., -20°C or -80°C) to minimize degradation. 4. Filter the solution through a 0.22 µm filter to remove any particulates before use.
Change in solution color (e.g., yellowing). Oxidation or Photodegradation: The compound may be sensitive to light or air, leading to oxidative degradation. The 1,2,3-thiadiazole ring can be susceptible to oxidative cleavage.1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider working under an inert atmosphere (e.g., nitrogen or argon). 4. Evaluate the addition of antioxidants if compatible with your experimental system.
A significant drop in pH of the solution. Hydrolysis: The carbohydrazide functional group can undergo hydrolysis, especially at elevated temperatures, to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and hydrazine.1. Avoid prolonged storage at high temperatures. 2. Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range. 3. Prepare solutions fresh, especially for experiments conducted at elevated temperatures.
Appearance of new peaks in HPLC or LC-MS analysis. Chemical Degradation: The compound is degrading. The new peaks could correspond to hydrolysis products, oxidation products, or isomers.1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols section). 2. Characterize the new peaks using mass spectrometry (MS) to identify their molecular weights. 3. Adjust solution preparation and storage conditions to minimize the formation of these impurities.
Loss of biological activity or inconsistent experimental results. Compound Instability: The active compound is degrading, leading to a lower effective concentration.1. Always use freshly prepared solutions for biological assays. 2. Re-evaluate the purity and integrity of your stock solution using an appropriate analytical method (e.g., HPLC). 3. Review and optimize your experimental workflow to minimize the time the compound spends in solution, especially under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound in solution?

While specific stability data for this compound is limited, based on the chemistry of the 1,2,3-thiadiazole ring and the carbohydrazide functional group, the primary concerns are hydrolysis, oxidation, and photodegradation. The carbohydrazide moiety can be susceptible to hydrolysis, particularly under harsh pH conditions or at elevated temperatures. The 1,2,3-thiadiazole ring may be prone to oxidative degradation.

Q2: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For aqueous-based experiments, further dilution of the DMSO stock into the appropriate aqueous buffer is recommended. Ensure the final DMSO concentration is compatible with your experimental system.

Q3: How should I store stock solutions of this compound?

For short-term storage (days to a week), refrigeration at 2-8°C is often sufficient. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to pH?

Yes, the carbohydrazide functional group is susceptible to hydrolysis in both acidic and basic conditions. It is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range. If your experiment requires acidic or basic conditions, it is crucial to use freshly prepared solutions and minimize the exposure time.

Q5: Can this compound degrade upon exposure to light?

Thiadiazole-containing compounds can be light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q6: What are the potential degradation products I should be aware of?

Based on the structure, potential degradation products could include:

  • Hydrolysis Product: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and hydrazine.

  • Oxidative Degradation Products: Ring-opened products resulting from the cleavage of the 1,2,3-thiadiazole ring.

The following table summarizes the potential degradation products:

Degradation Pathway Potential Degradation Product(s) Notes
Hydrolysis 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, HydrazineMore likely to occur at extreme pH and/or elevated temperatures.
Oxidation Ring-opened products, potentially forming acetylenic compounds.Can be initiated by exposure to air (oxygen) or oxidizing agents.
Photodegradation Various unspecified degradation products.Dependent on the wavelength and intensity of light exposure.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Analytical balance

  • Volumetric flasks

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photodegradation (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide acid_prod 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid parent->acid_prod H₂O / H⁺ or OH⁻ hydrazine Hydrazine parent->hydrazine H₂O / H⁺ or OH⁻ ring_opened Ring-Opened Products parent->ring_opened [O]

Caption: Potential degradation pathways.

Technical Support Center: Overcoming Poor Solubility of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Problem 1: My this compound won't dissolve in my aqueous buffer.

  • Question: What is the primary reason for the low aqueous solubility of this compound?

  • Answer: this compound is a heterocyclic compound with a chemical structure that results in poor water solubility. The presence of the methyl group and the thiadiazole ring contributes to its hydrophobic nature, while the carbohydrazide group may offer some limited polarity.

  • Question: What are the initial steps I should take to try and dissolve it?

  • Answer: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents. It has been noted that derivatives of this compound are soluble in dimethyl sulfoxide (DMSO).[1] Therefore, preparing a concentrated stock solution in DMSO is a recommended starting point.

Problem 2: My compound precipitates when I dilute my DMSO stock into an aqueous solution for my assay.

  • Question: Why is my compound crashing out of solution?

  • Answer: This phenomenon is known as precipitation upon dilution. Your compound is soluble in the organic stock solvent (DMSO) but is not soluble at the desired final concentration in the aqueous assay buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.

  • Question: How can I prevent this precipitation?

  • Answer: There are several strategies you can employ:

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize its potential effects on the biological assay while maintaining the compound's solubility.

    • Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the compound's solubility in the final aqueous medium.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.

    • Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to encapsulate the compound and increase its apparent aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

Data Presentation: Qualitative Solubility of this compound

SolventQualitative SolubilityNotes
WaterPoorly SolubleExpected to have very low solubility in neutral aqueous solutions.
Phosphate-Buffered Saline (PBS)Poorly SolubleSimilar to water, low solubility is expected.
EthanolSparingly SolubleMay show some solubility, can be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)SolubleDerivatives are known to be soluble, making it a good choice for stock solutions.[1]
Polyethylene Glycol (PEG 400)Potentially SolubleOften used as a co-solvent to improve the solubility of poorly soluble compounds.

Q2: Are there any recommended starting points for using co-solvents?

A2: A common starting point is to prepare a 10-50 mM stock solution of this compound in 100% DMSO. For your working solution, you can then try diluting this stock in a co-solvent system, for example, a 1:1 mixture of ethanol and water, or a solution containing a small percentage of PEG 400. Always perform a visual inspection for any signs of precipitation.

Q3: How can I determine the solubility of my compound experimentally?

A3: The shake-flask method is a widely accepted technique for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What are solid dispersions, and can they help with the solubility of this compound?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier. This can enhance the dissolution rate and apparent solubility of the drug. Given the poor aqueous solubility of this compound, creating a solid dispersion with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) could be a viable strategy. A protocol for preparing a solid dispersion is included in the "Experimental Protocols" section.

Q5: How do cyclodextrins work to improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic part of the molecule and increasing its overall solubility in aqueous solutions. A protocol for cyclodextrin complexation is provided below.

Experimental Protocols

1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the chosen filtration method does not adsorb the dissolved compound.

  • Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the compound in the chosen solvent in units such as mg/mL or µg/mL.

2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent in which both are soluble (e.g., methanol or a mixture of solvents). Common drug-to-carrier ratios to test are 1:1, 1:5, and 1:10 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin film or solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Evaluate the dissolution behavior of the solid dispersion powder in an aqueous medium and compare it to the dissolution of the pure compound.

3. Protocol for Cyclodextrin Inclusion Complexation

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a known concentration.

  • Complexation: Slowly add an excess of this compound to the cyclodextrin solution while stirring continuously. The molar ratio of the compound to cyclodextrin may need to be optimized, with typical starting ratios being 1:1 or 1:2.

  • Equilibration: Continue to stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.

  • Evaluation: Test the resulting powder for its improved aqueous solubility and dissolution characteristics.

Visualizations

G cluster_start Start: Poor Solubility Observed cluster_stock Stock Solution Optimization cluster_dilution Dilution & Formulation Strategy cluster_advanced Advanced Formulation cluster_end Goal start Compound precipitates in aqueous buffer stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep co_solvent Use co-solvents (e.g., Ethanol, PEG 400) stock_prep->co_solvent If precipitation persists ph_adjust Adjust pH of aqueous buffer stock_prep->ph_adjust co_solvent->ph_adjust surfactants Add surfactants (e.g., Tween 80) ph_adjust->surfactants end_point Compound is soluble in final assay concentration ph_adjust->end_point cyclodextrin Use cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrin surfactants->end_point solid_dispersion Prepare solid dispersion cyclodextrin->solid_dispersion cyclodextrin->end_point micronization Reduce particle size (Micronization/Nanosuspension) solid_dispersion->micronization solid_dispersion->end_point micronization->end_point

Caption: A workflow for troubleshooting poor solubility of this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action cluster_outcome Result acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol enzyme 14-α-demethylase (CYP51) lanosterol->enzyme disruption Disruption of fungal cell membrane integrity ergosterol->disruption compound 4-Methyl-1,2,3- thiadiazole-5-carbohydrazide compound->enzyme Inhibits enzyme->ergosterol Blocked Conversion death Fungal cell death disruption->death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

refining analytical techniques for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide. The information is designed to address common challenges encountered during the analytical detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identification and confirmation, though derivatization may be necessary to improve volatility and thermal stability.

Q2: What are the typical solvents for dissolving this compound?

A2: This compound is often soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For analytical purposes, it is crucial to ensure the chosen solvent is compatible with the analytical method (e.g., mobile phase in HPLC).

Q3: How can I confirm the identity of synthesized this compound?

A3: The structure and identity of the synthesized compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Q4: What are the key IR absorption bands for this compound?

A4: While specific frequencies can vary, you should expect to see characteristic peaks for the N-H stretch of the hydrazide group, the C=O (amide I) stretch, and vibrations associated with the thiadiazole ring.

Q5: Are there any known stability issues with this compound?

A5: Thiadiazole derivatives are generally stable solids.[1] However, like many organic molecules, it is good practice to store the compound in a cool, dry, and dark place to prevent potential degradation. Solutions should be prepared fresh when possible.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue and can arise from several factors.

    • Secondary Interactions: The analyte may be interacting with active sites on the silica packing of the column. Try using a mobile phase with a different pH or adding a competing base (e.g., triethylamine) in small concentrations. An end-capped column can also mitigate this issue.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Column Degradation: The column may be nearing the end of its lifespan. A void at the head of the column can cause peak tailing. Consider replacing the guard column or the analytical column itself.

Problem 2: Inconsistent retention times

  • Question: The retention time for my analyte is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can compromise the reliability of your results. Here are some potential causes and solutions:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

    • Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is functioning correctly and the solvent proportions are accurate. For manually prepared mobile phases, ensure thorough mixing.[2] Drifting mobile phase composition can be checked by adding a tracer like 0.1% acetone to the organic solvent and monitoring the baseline with a UV detector.[2]

    • Temperature Fluctuations: The column temperature can affect retention time. Use a column oven to maintain a stable temperature.

    • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time shifts.

Problem 3: No peak or very small peak observed

  • Question: I've injected my sample, but I don't see a peak for this compound. What could be wrong?

  • Answer: This can be a frustrating problem. Here's a systematic approach to troubleshooting:

    • Check Connections: Ensure all fittings and connections from the injector to the detector are secure.

    • Sample Degradation: The analyte may have degraded in the sample solvent. Try preparing a fresh sample.

    • Incorrect Wavelength: Verify that the UV detector is set to a wavelength where the analyte has significant absorbance. You may need to run a UV-Vis spectrum of the compound to determine its λmax.

    • Injection Issues: Ensure the injector is working correctly and the correct volume is being injected. Check for any blockages in the injection needle or sample loop.

GC-MS Analysis

Problem 1: No peak observed

  • Question: I am not seeing a peak for my compound when analyzing by GC-MS. Why might this be?

  • Answer: Several factors could be at play:

    • Thermal Instability: The compound may be degrading in the hot injection port. Try lowering the injector temperature.

    • Low Volatility: this compound has polar functional groups that may make it non-volatile. Derivatization to a more volatile analogue, such as silylation, is often necessary for carbohydrates and similar structures for GC analysis.[3]

    • Active Sites: The compound may be adsorbing to active sites in the GC system (injector liner, column). Using a deactivated liner and column can help.

Problem 2: Poor peak shape

  • Question: My GC-MS peak is broad or tailing. How can I improve it?

  • Answer: Similar to HPLC, peak shape issues in GC can have multiple causes:

    • Slow Injection: A slow injection can lead to band broadening. Ensure a fast, clean injection.

    • Inappropriate Temperature: The oven temperature program may not be optimal. A slower ramp rate or a lower initial temperature might improve peak shape.

    • Column Contamination: Contaminants at the head of the column can cause peak distortion. "Baking out" the column at a high temperature or trimming the first few centimeters may resolve the issue.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Thiadiazole Derivatives

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A ratio of 80:20 (v/v) aqueous to organic has been shown to be effective for some derivatives.
Flow Rate 1.0 - 1.2 mL/min[4]
Detection Wavelength Determined by the UV absorbance maximum of the compound. For some thiadiazole derivatives, wavelengths around 260 nm or 335 nm have been used.[4]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Table 2: Method Validation Parameters for Thiadiazole Derivative Analysis

ParameterTypical Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL[5]
Limit of Quantification (LOQ) 0.1 µg/mL[5]
Accuracy (% Recovery) 92.7% - 107.9%[4]
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% (v/v) acetic acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • For isocratic elution, mix Mobile Phase A and Mobile Phase B in an 80:20 ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase.

    • If the sample is in a complex matrix (e.g., biological fluid), a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the analyte peak based on the retention time of the standard.

    • Quantify the analyte in the samples using the calibration curve.

Protocol 2: General Approach for GC-MS Analysis (with Derivatization)
  • Derivatization (Silylation):

    • Dry the sample containing this compound completely under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, typically at a temperature of 250-280 °C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected mass of the derivatized analyte.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the analyte peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragment ions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Column Equilibration A->D B Prepare Standard Solutions E Inject Standards (Calibration) B->E C Sample Preparation & Filtration F Inject Samples C->F D->E E->F G Peak Identification F->G H Quantification G->H

Fig 1. General experimental workflow for HPLC analysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 sol1 Modify Mobile Phase (pH, additive) Use End-capped Column cause1->sol1 sol2 Dilute Sample cause2->sol2 sol3 Replace Guard/Analytical Column cause3->sol3 technique_selection cluster_choices Technique cluster_methods Recommended Method goal Analytical Goal quant Quantification goal->quant ident Identification/Confirmation goal->ident hplc HPLC-UV quant->hplc gcms GC-MS (with derivatization) ident->gcms hplc->quant

References

Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Hurd-Mori reaction of a suitable hydrazone precursor derived from ethyl acetoacetate.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete conversion of the starting hydrazone.- Ensure the use of fresh, high-purity thionyl chloride (SOCl₂). Old or decomposed SOCl₂ will have reduced reactivity. - Use a slight excess of thionyl chloride to drive the reaction to completion. - Optimize the reaction temperature. The Hurd-Mori reaction is often performed at low temperatures initially, followed by warming. The optimal temperature profile can be substrate-dependent.
Degradation of the thiadiazole ring.- Avoid excessively high temperatures or prolonged reaction times, as 1,2,3-thiadiazoles can be thermally unstable.
Poor quality of the starting hydrazone.- Ensure the hydrazone precursor is pure and completely dry. Impurities or residual water can interfere with the cyclization reaction.
Presence of Unreacted Starting Material (Hydrazone) Insufficient thionyl chloride.- Increase the molar ratio of thionyl chloride to the hydrazone.
Reaction temperature is too low.- Gradually increase the reaction temperature after the initial low-temperature addition of thionyl chloride. Monitor the reaction progress by TLC.
Formation of a Dark-Colored, Tarry Substance Decomposition of reactants or products.- Maintain strict temperature control, especially during the addition of thionyl chloride. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Use of impure starting materials or solvents.- Use freshly distilled solvents and high-purity starting materials.
Difficult Purification of the Final Product Presence of multiple, closely-related impurities.- Optimize reaction conditions to minimize side-product formation. - Employ column chromatography with a carefully selected eluent system for purification. - Consider recrystallization from a variety of solvents or solvent mixtures to find optimal purification conditions.
Inconsistent Results Between Batches Variability in raw material quality.- Establish strict quality control specifications for all starting materials, including the hydrazone precursor and thionyl chloride.
Lack of precise control over reaction parameters.- Carefully control reaction temperature, addition rates, and reaction time for each batch.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities can vary based on the exact reaction conditions, potential impurities in the Hurd-Mori synthesis of this compound may include:

  • Unreacted Hydrazone Precursor: Incomplete cyclization can lead to the presence of the starting hydrazone.

  • Oxadiazole Derivatives: The formation of the corresponding oxadiazole is a potential side reaction, though less common with thionyl chloride.

  • Sulfur-Containing Byproducts: The use of thionyl chloride can sometimes lead to the formation of elemental sulfur or other sulfur-containing impurities, which can complicate purification.

  • Products of Ring-Opening: 1,2,3-thiadiazoles can undergo ring-opening reactions under certain conditions, leading to various degradation products.

  • Polymeric Materials: Uncontrolled side reactions can lead to the formation of polymeric tars.

Q2: How can I monitor the progress of the Hurd-Mori reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting hydrazone from the this compound product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What purification methods are most effective for this compound?

A3: The most common and effective purification methods are:

  • Recrystallization: This is often the preferred method for obtaining high-purity material. Suitable solvents need to be determined empirically, but ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points.

  • Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

Q4: What are the critical reaction parameters to control for minimizing impurities?

A4: The following parameters are critical:

  • Temperature: The reaction is often exothermic. Slow, controlled addition of thionyl chloride at a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions and decomposition.

  • Reagent Quality: The purity of the hydrazone precursor and the freshness of the thionyl chloride are paramount.

  • Stoichiometry: While a slight excess of thionyl chloride is often used, a large excess should be avoided as it can lead to the formation of more byproducts and complicate the work-up.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of anhydrous solvents and an inert atmosphere is essential for a clean reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-aminoethylidene)hydrazine-1-carboxylate (Hydrazone Precursor)
  • To a solution of ethyl carbazate (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Ethyl Ester (Hurd-Mori Cyclization)
  • Dissolve the hydrazone precursor (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add freshly distilled thionyl chloride (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound
  • Dissolve the 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 - 3.0 eq).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrazinolysis cluster_3 Purification start Ethyl Acetoacetate + Ethyl Carbazate process1 Reaction in Ethanol (catalytic acid) start->process1 product1 Ethyl 2-(1-aminoethylidene) hydrazine-1-carboxylate process1->product1 process2 Reaction with Thionyl Chloride (DCM, 0°C to RT) product1->process2 product2 4-Methyl-1,2,3-thiadiazole-5- carboxylic Acid Ethyl Ester process2->product2 process3 Reaction with Hydrazine Hydrate (Ethanol, Reflux) product2->process3 product3 4-Methyl-1,2,3-thiadiazole-5- carbohydrazide process3->product3 purification Recrystallization / Column Chromatography product3->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered q1_yield Is the starting hydrazone pure? start->q1_yield q1_purity Are there unreacted starting materials? start->q1_purity a1_yield_no Action: Purify hydrazone q1_yield->a1_yield_no a1_yield_yes Check SOCl₂ quality q1_yield->a1_yield_yes q2_yield Is SOCl₂ fresh? a1_yield_yes->q2_yield a2_yield_no Action: Use fresh SOCl₂ q2_yield->a2_yield_no a2_yield_yes Optimize reaction conditions (temp, time) q2_yield->a2_yield_yes a1_purity_yes Action: Increase SOCl₂ / Adjust temp q1_purity->a1_purity_yes a1_purity_no Are there multiple side products? q1_purity->a1_purity_no q2_purity Action: Optimize temp control & stoichiometry a1_purity_no->q2_purity q3_purity Action: Employ advanced purification (chromatography) q2_purity->q3_purity

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Scale-Up Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: There are two primary routes for the synthesis of this compound. The traditional approach involves the Hurd-Mori reaction, which utilizes thionyl chloride for the cyclization to form the 1,2,3-thiadiazole ring. However, this method presents challenges in scale-up, including the use of hazardous reagents and potentially low yields. A more recent, patented method offers a safer and more robust process with significantly higher yields, making it more suitable for industrial production.

Q2: What are the main challenges encountered during the scale-up of the Hurd-Mori reaction for this synthesis?

A2: Scaling up the Hurd-Mori synthesis of this compound often presents several challenges:

  • Hazardous Reagents: The use of thionyl chloride requires stringent safety precautions due to its corrosive and toxic nature. It reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1].

  • Exothermic Reaction: The reaction with thionyl chloride can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled on a large scale. Effective heat management is critical[2].

  • Low Yields and Impurities: The traditional method has been reported to suffer from low overall yields (often below 30%) and the formation of sulfur-containing impurities, which can complicate purification.

  • Side Reactions: Undesired side reactions can occur, leading to the formation of byproducts and reducing the purity of the final product.

Q3: Are there safer alternatives to thionyl chloride for the synthesis of the 1,2,3-thiadiazole ring?

A3: Yes, several milder and more environmentally friendly alternatives to thionyl chloride have been developed for the synthesis of 1,2,3-thiadiazoles. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI)[3][4]. Other approaches utilize reagents like oxalyl chloride or sulfuryl chloride, which may offer cleaner reactions in some cases[5].

Q4: How can the purity of this compound be ensured during scale-up?

A4: Ensuring high purity on a large scale requires careful control over the entire process. Key strategies include:

  • High-Purity Starting Materials: Using pure starting materials is crucial to minimize side reactions and the formation of impurities.

  • Optimized Reaction Conditions: Precise control of reaction parameters such as temperature, addition rates of reagents, and reaction time is essential.

  • Efficient Work-up and Purification: The work-up procedure should be designed to effectively remove unreacted reagents and byproducts. Recrystallization is a common and effective method for purifying the final carbohydrazide product on a large scale. The choice of solvent for recrystallization is critical and may need to be optimized.

Q5: What are the key safety considerations for the scale-up synthesis of this compound?

A5: Safety is paramount during scale-up. Key considerations include:

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats, must be worn at all times.

  • Ventilation: All operations involving volatile and hazardous reagents like thionyl chloride must be conducted in a well-ventilated fume hood or a contained reactor system.

  • Exothermic Reaction Control: A robust cooling system and controlled addition of reagents are necessary to manage the heat generated during exothermic steps.

  • Quenching Procedures: The quenching of reactive reagents like thionyl chloride must be performed carefully and in a controlled manner to avoid violent reactions.

  • Waste Disposal: All chemical waste must be handled and disposed of according to institutional and environmental regulations.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up synthesis.

Problem Possible Cause Suggested Solution
Low Yield of 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate) Incomplete reaction during Hurd-Mori cyclization.- Ensure the starting hydrazone is pure and dry. - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose.[6] - Optimize the reaction temperature; for some substrates, lower temperatures are beneficial, while others may require gentle heating.[6] - Increase the reaction time and monitor progress using an appropriate analytical technique like TLC or HPLC.
Decomposition of the product or starting material.- Maintain strict temperature control, especially during the addition of thionyl chloride, which can be highly exothermic.[2] - Avoid excessively high reaction temperatures.
Suboptimal stoichiometry of reagents.- An excess of thionyl chloride is often used, but a very large excess may lead to side reactions. Experiment with varying the molar ratio of thionyl chloride to the hydrazone.[6]
Formation of Impurities Side reactions due to impurities in starting materials.- Purify all starting materials before use.
Unwanted side reactions during cyclization.- Modify reaction conditions such as temperature and solvent to favor the desired reaction pathway. - Consider alternative, milder cyclizing agents if side product formation persists with thionyl chloride.[3][4]
Incomplete conversion to the carbohydrazide.- Ensure a sufficient excess of hydrazine hydrate is used in the final step. - Increase the reaction time or temperature for the hydrazinolysis step.
Difficulty in Product Isolation and Purification The product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures. - Seeding the solution with a small crystal of the pure product can induce crystallization. - If recrystallization fails, column chromatography may be necessary, although it can be challenging on a large scale.
Product is contaminated with starting materials or byproducts.- Optimize the work-up procedure to remove impurities. This may include washing with appropriate aqueous solutions. - Re-purify the product through a second recrystallization or another purification technique.
Runaway Reaction during Thionyl Chloride Addition Poor heat dissipation on a large scale.- Ensure the reactor has an efficient cooling system. - Add thionyl chloride slowly and in a controlled manner, monitoring the internal temperature closely. - Dilute the reaction mixture with an inert solvent to help manage the exotherm.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

This protocol is based on the principles of the Hurd-Mori reaction.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Thionyl chloride (SOCl₂)

  • Ethanol

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Formation of Ethyl 2-(1-semicarbazono)propanoate:

    • In a suitable reactor, dissolve ethyl 2-chloroacetoacetate and semicarbazide hydrochloride in ethanol.

    • Add a solution of sodium acetate in water to the mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.

  • Cyclization to Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate:

    • Suspend the dried semicarbazone in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a reactor equipped with a dropping funnel, condenser, and a gas trap for HCl and SO₂.

    • Cool the suspension in an ice bath.

    • Slowly add an excess of thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and water.

    • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

    • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol

Procedure:

  • In a reactor, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 3-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature or below to induce crystallization of the product.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterTraditional Hurd-Mori RouteModern Patented Route
Key Reagents Thionyl chlorideNot explicitly disclosed in all public documents, but avoids hazardous reagents like chlorocarbonylsulfenyl chloride.
Reported Overall Yield < 30%> 67%
Key Scale-up Challenges - Use of hazardous and corrosive thionyl chloride - Exothermic reaction requiring careful thermal management - Formation of sulfur impurities- Aims to be a safer, more robust, and scalable process. Specific challenges would depend on the undisclosed reagents and conditions.
Safety Considerations High; requires stringent handling of thionyl chloride and management of exothermic conditions.Improved safety profile by avoiding highly hazardous reagents.

Mandatory Visualization

Troubleshooting_Workflow start Scale-up Synthesis Problem (e.g., Low Yield, Impurities) check_sm Step 1: Verify Starting Material Quality start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok Yes sm_impure Impure Starting Materials check_sm->sm_impure No check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions purify_sm Action: Purify Starting Materials sm_impure->purify_sm purify_sm->check_sm end_reassess Re-evaluate Synthetic Route purify_sm->end_reassess conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_not_ok Suboptimal Conditions check_conditions->conditions_not_ok No check_reagents Step 3: Assess Reagent Quality and Alternatives conditions_ok->check_reagents optimize_conditions Action: Optimize Temperature, Time, Stoichiometry conditions_not_ok->optimize_conditions optimize_conditions->check_conditions optimize_conditions->end_reassess reagents_ok Reagents are Suitable check_reagents->reagents_ok Yes reagents_issue Reagent Issues check_reagents->reagents_issue No check_purification Step 4: Review Purification Protocol reagents_ok->check_purification replace_reagents Action: Use Fresh Reagents or Consider Safer Alternatives reagents_issue->replace_reagents replace_reagents->check_reagents replace_reagents->end_reassess purification_ok Purification is Effective check_purification->purification_ok Yes purification_issue Purification Ineffective check_purification->purification_issue No end_success Successful Scale-up purification_ok->end_success optimize_purification Action: Optimize Recrystallization Solvent or Method purification_issue->optimize_purification optimize_purification->check_purification optimize_purification->end_reassess

Caption: Troubleshooting workflow for scale-up synthesis of this compound.

References

Technical Support Center: Addressing Inconsistencies in Bioassay Results for Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the bioassay of thiadiazole compounds. By offering detailed experimental protocols, data interpretation guidance, and visual workflows, we aim to empower researchers to obtain more reliable and reproducible results.

Section 1: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Solubility and Precipitation Issues

Question: My thiadiazole compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening and how can I solve it?

Answer: This is a frequent challenge with many heterocyclic compounds, including thiadiazoles, which often exhibit poor aqueous solubility despite being soluble in organic solvents like DMSO.[1] The precipitation occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution, a phenomenon known as "precipitation upon dilution."

Troubleshooting Steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, ensure it is sufficient to maintain the compound's solubility.

  • Use Co-solvents: Consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer.

  • Pre-warm the Medium: Adding the compound to a pre-warmed culture medium can sometimes improve solubility.

  • Assess Solubility Early: Perform initial solubility tests in your assay buffer before conducting the full bioassay. A simple visual inspection for precipitation at different concentrations can be very informative.

Visual Cue of Poor Solubility in Dose-Response Data:

Poor solubility can lead to a plateau in your dose-response curve. At higher concentrations, the compound precipitates out of solution, so the effective concentration does not increase, resulting in a flattened curve that does not reach 100% inhibition.

FAQ 2: Inconsistent IC50 Values

Question: I am observing significant variability in the IC50 values of my thiadiazole compound between experiments. What are the potential causes and how can I improve reproducibility?

Answer: Inconsistent IC50 values are a common source of frustration and can arise from a combination of factors related to the compound itself, the assay conditions, and cell handling.

Troubleshooting Steps:

  • Cell-Related Factors:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Ensure uniform cell seeding density across all wells. Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter.

  • Assay Condition-Related Factors:

    • Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Standardize the incubation time for all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Use a consistent batch and concentration of serum. If possible, consider reducing the serum concentration or using serum-free media during the compound incubation period.

    • pH of Culture Medium: The pH of the culture medium can affect the charge and conformation of both your compound and its cellular target, thereby influencing its activity. Ensure the medium is properly buffered and its pH is consistent.

  • Compound-Related Factors:

    • Compound Stability: Assess the stability of your thiadiazole compound in the assay medium over the course of the experiment. Degradation can lead to a loss of activity and higher IC50 values.

    • Stock Solution Preparation: Prepare fresh serial dilutions for each experiment from a concentrated stock solution stored in aliquots at -80°C to minimize freeze-thaw cycles.

FAQ 3: Interference with Assay Readout

Question: My fluorescence-based assay is showing high background or a lower-than-expected signal with my thiadiazole compound. What could be the cause?

Answer: Thiadiazole derivatives can possess intrinsic fluorescent properties or interact with assay components, leading to interference.

Troubleshooting Steps:

  • Check for Autofluorescence: Run a control experiment with your compound in the assay buffer without the fluorescent dye or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A high signal indicates that your compound is autofluorescent.

  • Assess for Quenching: In a cell-free system, mix your fluorescent dye with varying concentrations of your compound. A decrease in the fluorescence signal with increasing compound concentration suggests quenching.

  • Alternative Assay Readouts: If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., a colorimetric or luminescence-based assay) to confirm your results.

Section 2: Data Presentation

Summarizing quantitative data in a structured format is crucial for identifying trends and inconsistencies. The following tables are illustrative examples of how to present data to highlight the impact of different experimental variables on the IC50 value of a hypothetical thiadiazole compound (Thiadiazole-X).

Table 1: Effect of Serum Concentration on IC50 of Thiadiazole-X in MCF-7 Cells

Serum Concentration (%)IC50 (µM)Fold Change
1015.21.0
59.80.64
13.50.23
0 (serum-free)1.20.08

This illustrative data suggests that serum components may bind to Thiadiazole-X, reducing its bioavailability and leading to a higher apparent IC50.

Table 2: Effect of Incubation Time on IC50 of Thiadiazole-X in A549 Cells

Incubation Time (hours)IC50 (µM)
2425.6
4812.3
725.8

This hypothetical data indicates that the cytotoxic effect of Thiadiazole-X is time-dependent, with longer exposure leading to a lower IC50.

Table 3: Effect of pH on the Activity of a Hypothetical Thiadiazole-based Enzyme Inhibitor

pH% Inhibition at 10 µM
6.535%
7.485%
8.060%

This illustrative data suggests that the optimal activity of the inhibitor is around physiological pH, and deviations can significantly reduce its efficacy.

Section 3: Experimental Protocols

Detailed and consistent protocols are fundamental to reproducible research.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of your thiadiazole compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of thiadiazole compounds on a specific enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the thiadiazole compound in DMSO.

    • Prepare a stock solution of the target enzyme in the appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 2 µL) of the serially diluted thiadiazole compound to the wells.

    • Add the enzyme solution to all wells except the blank (no enzyme) control.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction if necessary (e.g., by adding a stop solution).

  • Signal Detection:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Section 4: Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, provide visual representations of key experimental processes and biological pathways relevant to the study of thiadiazole compounds.

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Thiadiazole Compound prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for an MTT cytotoxicity assay.

troubleshooting_workflow start Inconsistent Bioassay Results solubility Check for Precipitation start->solubility assay_conditions Review Assay Conditions solubility->assay_conditions No optimize_solubility Optimize Solvent/Dilution solubility->optimize_solubility Yes cell_health Assess Cell Health assay_conditions->cell_health Consistent standardize_assay Standardize Incubation Time, Serum %, pH assay_conditions->standardize_assay Inconsistent compound_stability Verify Compound Stability cell_health->compound_stability Good check_passage Use Low Passage, Healthy Cells cell_health->check_passage Poor fresh_aliquots Use Fresh Aliquots compound_stability->fresh_aliquots Unstable re_run Re-run Assay compound_stability->re_run Stable optimize_solubility->re_run standardize_assay->re_run check_passage->re_run fresh_aliquots->re_run

Caption: Troubleshooting decision tree for inconsistent bioassay results.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits Thiadiazole->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential thiadiazole inhibition points.[2][3]

References

Validation & Comparative

Efficacy of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives Compared to Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide have emerged as versatile compounds with significant potential in both antimicrobial and agricultural applications. As a foundational scaffold, this carbohydrazide is a key intermediate in the synthesis of novel compounds exhibiting potent biological activities. This guide provides a comparative analysis of the efficacy of these derivatives against established commercial standards in the fields of antimicrobial therapy and crop protection, supported by experimental data and detailed methodologies.

Antimicrobial Efficacy

Derivatives of this compound have demonstrated notable in vitro activity against a range of bacteria, particularly Gram-positive strains. The primary measure of efficacy for these compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparison with Commercial Antibiotics

The antimicrobial performance of synthesized hydrazide-hydrazone derivatives of this compound has been evaluated against various bacterial strains. While direct head-to-head studies with a broad range of commercial antibiotics are limited, comparisons can be drawn from reported MIC values. For instance, certain novel 1,3,4-thiadiazole derivatives have been tested against ciprofloxacin, a widely used broad-spectrum antibiotic.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives vs. Commercial Standards

Compound/StandardStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisMicrococcus luteusEscherichia coliReference
Derivative 15 *1.953.911.951.95125[1]
Ciprofloxacin 0.25 - 1-0.12 - 0.5-≤0.015 - 1[2][3]
Vancomycin 0.78 - 3.125----[4]

*Derivative 15 is N'-(5-nitro-2-furfurylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide.[1]

Experimental Protocols

The synthesis of the hydrazide-hydrazone derivatives typically involves a condensation reaction.[1]

  • Dissolution: this compound (0.01 mol) is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: The appropriate substituted aldehyde (0.01 mol) is added to the solution.

  • Reaction: The mixture is heated under reflux for 3 hours.

  • Crystallization: The solution is then cooled and placed in a refrigerator for 24 hours to allow for the crystallization of the product.

  • Isolation: The resulting solid is filtered, washed, and dried to yield the final derivative.

The MIC values are determined using the agar dilution or broth microdilution method following established protocols.[5][6][7][8]

  • Preparation of Antimicrobial Solutions: The synthesized derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Experimental Workflow for Antimicrobial Efficacy Testing cluster_synthesis Synthesis of Derivatives cluster_mic MIC Determination start 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide dissolve Dissolve in Ethanol start->dissolve aldehyde Substituted Aldehyde aldehyde->dissolve reflux Reflux for 3h dissolve->reflux cool Cool & Crystallize reflux->cool product Hydrazide-Hydrazone Derivative cool->product stock Prepare Stock Solutions (Derivatives & Standards) product->stock dilutions Serial Dilutions in 96-well Plates stock->dilutions inoculate Inoculate with Bacterial Suspension dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read MIC values incubate->read

Workflow for synthesis and antimicrobial testing of derivatives.

Agricultural Efficacy

In the agricultural sector, derivatives of 4-methyl-1,2,3-thiadiazole have shown promise as both plant activators, which induce a plant's natural defense mechanisms, and as fungicides with direct antimicrobial action against plant pathogens.

Comparison with Commercial Plant Activators and Fungicides

Tiadinil is a commercial plant activator that induces Systemic Acquired Resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism.[9] The efficacy of novel thiadiazole derivatives has been compared to that of Tiadinil, particularly in their ability to induce resistance against pathogens like Tobacco Mosaic Virus (TMV).

Table 2: Plant Activator Efficacy of Thiadiazole Derivatives vs. Tiadinil against TMV

Compound/StandardConcentration (µg/mL)Curative Activity (%)Protective Activity (%)Reference
Thiadiazole Derivative 102 50060-[10]
10047-[10]
Thiadiazole Derivative 103 500-76[10]
100-71[10]
Tiadinil 5005875[10]
1004657[10]

Note: The specific structures of derivatives 102 and 103 are detailed in the cited reference.[10]

Derivatives of thiadiazole have also been evaluated for their direct fungicidal activity against various plant pathogens, with their performance benchmarked against commercial fungicides such as Thiodiazole Copper, Azoxystrobin, and Fluopyram. The efficacy is often measured by the half-maximal effective concentration (EC50).

Table 3: Fungicidal Activity (EC50 in µg/mL) of Thiadiazole Derivatives vs. Commercial Standards

Compound/StandardPhomopsis sp.Xanthomonas oryzae pv. oryzaeXanthomonas oryzae pv. oryzicolaReference
Thiadiazole Chalcone D4 14.4--[11]
Triazolo-thiadiazole 33 -0.591.63[12]
Thiodiazole Copper -90.4397.93[12]
Azoxystrobin 32.2--[11]
Fluopyram 54.2--[11]

Note: The specific structures of derivatives D4 and 33 are detailed in the cited references.[11][12]

Signaling Pathways and Mode of Action

Plant activators like Tiadinil do not have direct antimicrobial activity but instead prime the plant's immune system. This process, known as Systemic Acquired Resistance (SAR), involves a complex signaling cascade.[13][14][15][16][17]

  • Pathogen Recognition: The plant recognizes a pathogen attack.

  • Signal Transduction: This recognition triggers the production and accumulation of signaling molecules, most notably salicylic acid (SA).

  • Systemic Signal Transmission: A mobile signal, which may include methyl salicylate or other lipid-derived molecules, travels throughout the plant.

  • Gene Activation: In distal tissues, the systemic signal leads to the activation of a broad range of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.

  • Enhanced Resistance: The accumulation of PR proteins and other defense compounds results in a long-lasting, broad-spectrum resistance to a variety of pathogens.

SAR_Pathway Systemic Acquired Resistance (SAR) Signaling Pathway cluster_local Local Tissue (Infection Site) cluster_systemic Distal (Systemic) Tissue Pathogen Pathogen Attack Recognition Pathogen Recognition Pathogen->Recognition SA_Production Salicylic Acid (SA) Accumulation Recognition->SA_Production Mobile_Signal Mobile Signal (e.g., MeSA, lipids) SA_Production->Mobile_Signal Induces Signal_Reception Reception of Systemic Signal Gene_Activation Defense Gene (e.g., PR genes) Activation Signal_Reception->Gene_Activation SAR_Response Enhanced, Broad-Spectrum Disease Resistance Gene_Activation->SAR_Response Mobile_Signal->Signal_Reception Translocates

Simplified signaling pathway of Systemic Acquired Resistance (SAR).

Thiodiazole copper fungicides exhibit a multifaceted mode of action, combining the properties of the thiadiazole moiety and copper ions for effective pathogen control.[18][19][20]

  • Enhanced Penetration: The thiadiazole group facilitates the uptake and systemic movement of the compound within the plant tissues.

  • Disruption of Pathogen Metabolism: The copper ions interfere with vital enzymatic processes and protein synthesis within the fungal and bacterial cells.

  • Cell Membrane Disruption: Copper ions can also disrupt the integrity of pathogen cell membranes.

  • Induction of Plant Defenses: The thiodiazole component can also stimulate the plant's own defense mechanisms, contributing to its overall protective effect.

Thiodiazole_Copper_MoA Mode of Action of Thiodiazole Copper cluster_thiadiazole Thiadiazole Moiety cluster_copper Copper Ions Thiodiazole_Copper Thiodiazole Copper Penetration Enhanced Plant Penetration & Systemic Movement Thiodiazole_Copper->Penetration Enzyme_Inhibition Inhibition of Enzyme Activity Thiodiazole_Copper->Enzyme_Inhibition Protein_Synthesis Disruption of Protein Synthesis Thiodiazole_Copper->Protein_Synthesis Membrane_Damage Cell Membrane Damage Thiodiazole_Copper->Membrane_Damage Plant_Defense Stimulation of Plant Defenses Penetration->Plant_Defense Pathogen_Death Pathogen Death Enzyme_Inhibition->Pathogen_Death Protein_Synthesis->Pathogen_Death Membrane_Damage->Pathogen_Death

Dual-action mechanism of Thiodiazole Copper fungicides.
Experimental Protocols for Agricultural Efficacy

The EC50 values are typically determined using a mycelial growth inhibition assay.

  • Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and amended with various concentrations of the test compounds and commercial fungicides.

  • Inoculation: A mycelial plug from a young, actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without any fungicide.

  • EC50 Calculation: The EC50 value is calculated by probit analysis of the dose-response data.

The protective and curative activities of the compounds are assessed on host plants. For example, in rice blast studies:

  • Plant Cultivation: Rice seedlings are grown to a specific leaf stage under controlled greenhouse conditions.

  • Treatment Application:

    • Protective: The plants are sprayed with a solution of the test compound or commercial standard. After a set period (e.g., 24 hours), they are inoculated with a spore suspension of the pathogen.

    • Curative: The plants are first inoculated with the pathogen and then, after a set period (e.g., 24 hours), treated with the test compound or standard.

  • Incubation: The treated and inoculated plants are maintained in a high-humidity environment to promote disease development.

  • Disease Assessment: After a specified incubation period (e.g., 5-7 days), the disease severity is assessed by counting the number and size of lesions on the leaves.

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity compared to untreated control plants.

References

A Comparative Guide to the Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activity of novel derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide against common fungal pathogens. The performance of these compounds is compared with established antifungal agents, fluconazole and amphotericin B, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a proposed mechanism of action are also presented.

Executive Summary

Derivatives of this compound have been investigated for their antimicrobial properties. While some derivatives exhibit potent antibacterial activity, their antifungal efficacy against yeast-like fungi of the genus Candida is generally modest. This guide summarizes the available quantitative data to facilitate a comparative analysis for researchers in the field of antifungal drug discovery.

Data Presentation: In Vitro Antifungal Activity

The antifungal activity of this compound derivatives and commercial antifungal agents is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

Table 1: MIC of this compound Derivatives Against Candida Species (µg/mL)

Fungal StrainCompound 2Compound 3Compound 5Compound 8Compound 15Compound 16
Candida albicans ATCC 10231>1000>1000>1000>1000>1000>1000
Candida parapsilosis ATCC 22019500500500500250500
Candida glabrata ATCC 90030>1000>1000>1000>1000>1000>1000
Candida krusei ATCC 6258>1000>1000>1000>1000>1000>1000

Data sourced from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. A slight antifungal effect was noted for these compounds, with MFC values exceeding 1000 µg/mL.[1]

Table 2: Comparative MIC Ranges of Commercial Antifungal Agents Against Candida Species (µg/mL)

Fungal StrainFluconazoleAmphotericin B
Candida albicans0.25 - 1.00.125 - 1.0
Candida parapsilosis1.0 - 4.00.125 - 1.0
Candida glabrata8.0 - 32.00.25 - 2.0
Candida krusei16.0 - 64.00.25 - 2.0

Note: These MIC ranges are compiled from various studies and represent typical values. Actual MICs can vary depending on the specific isolate and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.

Broth Microdilution Method for MIC Determination

This is a standardized method used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Several colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate also includes a growth control (no antifungal agent) and a sterility control (no inoculum). The plate is then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Agar Disk Diffusion Method for Zone of Inhibition

This method is used for qualitative assessment of antifungal activity.

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose) is evenly inoculated with the fungal suspension using a sterile swab.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture (SDA Plate) Inoculum Standardized Inoculum (0.5 McFarland) FungalCulture->Inoculum Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation TestCompound Test Compound Stock Solution SerialDilution Serial Dilutions in 96-Well Plate TestCompound->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation VisualReading Visual/Spectrophotometric Reading Incubation->VisualReading MIC_Determination MIC Determination VisualReading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Signaling Pathway: Inhibition of Ergosterol Biosynthesis

While the precise mechanism of action for 1,2,3-thiadiazole derivatives is not fully elucidated, a plausible target is the ergosterol biosynthesis pathway, a common target for many antifungal agents.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Thiadiazole 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide Thiadiazole->Enzyme Inhibits Enzyme->Ergosterol Conversion Disruption Disrupted Membrane Integrity & Growth Inhibition Membrane->Disruption Leads to

Caption: Putative mechanism of action via ergosterol biosynthesis inhibition.

References

Structure-Activity Relationship of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide analogs, focusing on their antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The data and protocols are based on a study that synthesized a series of fifteen new derivatives and evaluated their in vitro antimicrobial activity.[1][2]

Data Presentation: Antimicrobial Activity of this compound Analogs

The antimicrobial efficacy of the synthesized analogs was primarily observed against Gram-positive bacteria.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of the most active compounds from the series.

Compound IDR (Substituent)Test StrainMIC (µg/mL)MBC (µg/mL)
15 5-nitro-2-furylStaphylococcus aureus ATCC 259231.957.81
Staphylococcus aureus ATCC 43300 (MRSA)3.9015.62
Staphylococcus aureus ATCC 65381.953.90
Staphylococcus epidermidis ATCC 122283.907.81
Micrococcus luteus ATCC 102401.951.95
Bacillus subtilis ATCC 66337.8115.62
Bacillus cereus ATCC 1177815.6231.25
Nitrofurantoin (Reference)Staphylococcus aureus ATCC 259233.907.81
Staphylococcus aureus ATCC 43300 (MRSA)7.8115.62
Staphylococcus aureus ATCC 653815.6231.25
Staphylococcus epidermidis ATCC 122287.8115.62
Micrococcus luteus ATCC 1024015.6215.62
Bacillus subtilis ATCC 66337.8115.62
Bacillus cereus ATCC 1177815.6231.25

Note: The full series of 15 compounds were synthesized and tested. Compound 15 demonstrated the highest bioactivity.[1][2]

Experimental Protocols

Synthesis of this compound Derivatives (2-16)

The synthesis of the novel derivatives was achieved through a condensation reaction.[1]

  • Preparation of the Reaction Mixture : this compound (1) (0.01 mol) was dissolved in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition of Aldehyde : The appropriate substituted aldehyde (0.01 mol) was added to the solution.

  • Reflux : The resulting solution was heated under reflux for 3 hours.

  • Crystallization : After cooling, the solution was placed in a refrigerator for 24 hours to facilitate the formation of a precipitate.

  • Isolation and Purification : The formed precipitate was filtered off and recrystallized from ethanol to yield the final product.[1]

In Vitro Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum : Bacterial strains were cultured to achieve a specific turbidity corresponding to a known cell density.

  • Serial Dilution : The test compounds were serially diluted in a liquid growth medium in microtiter plates to obtain a range of concentrations.

  • Inoculation : A standardized number of microorganisms were added to each well of the microtiter plates.

  • Incubation : The plates were incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination : The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.

  • MBC Determination : To determine the MBC, an aliquot from the wells showing no visible growth was subcultured on agar plates. The MBC was identified as the lowest concentration that resulted in a 99.9% reduction in the initial bacterial count.

Structure-Activity Relationship (SAR) and Key Findings

The study revealed significant insights into the structure-activity relationship of these this compound analogs. The combination of the 1,2,3-thiadiazole moiety with a hydrazide-hydrazone linker was explored for its potential synergistic biological effects.[1]

SAR_of_Thiadiazole_Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications (R-group) cluster_activity Antimicrobial Activity Core This compound Aliphatic Aliphatic Substituents Core->Aliphatic Condensation with aliphatic aldehydes Aromatic Aromatic Substituents Core->Aromatic Condensation with aromatic aldehydes Nitrofuryl 5-Nitro-2-furyl (Compound 15) Core->Nitrofuryl Condensation with 5-nitro-2-furaldehyde LowActivity Low to Moderate Activity Aliphatic->LowActivity Aromatic->LowActivity HighActivity High Activity (MIC: 1.95–15.62 µg/mL) Nitrofuryl->HighActivity

Caption: SAR workflow for this compound analogs.

The most critical finding from the SAR study is the profound impact of the substituent attached to the hydrazone moiety.

  • The 5-nitro-2-furyl Moiety is Key for High Activity : Compound 15, which incorporates a 5-nitro-2-furoyl group, exhibited the highest antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This fragment is considered essential for its bioactivity.[1]

  • Superiority over Reference Drug : The activity of compound 15 against several strains of Staphylococcus aureus was two to seven times greater than that of the reference drug, nitrofurantoin.[1]

  • Bactericidal Effect : The MBC/MIC ratio for compound 15 was in the range of 1-4, indicating a lethal effect on the tested bacteria.[1]

References

A Comparative Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Potential of Novel Heterocyclic Scaffolds

In the ever-evolving landscape of drug discovery, heterocyclic compounds remain a cornerstone for the development of novel therapeutic agents. Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide against other prominent heterocyclic compounds, namely triazoles, pyrimidines, and benzimidazoles. The comparison focuses on their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed methodologies to aid researchers in their quest for new and effective pharmaceuticals.

Overview of Compared Heterocyclic Compounds

This compound and its derivatives have emerged as a promising class of compounds, particularly noted for their potent antimicrobial properties. The unique arrangement of nitrogen and sulfur atoms in the thiadiazole ring contributes to its distinct chemical reactivity and biological activity.

Triazoles , both 1,2,3- and 1,2,4-isomers, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[1][2] Their ability to coordinate with metal ions in enzymes is a key feature of their mechanism of action.

Pyrimidines are fundamental components of nucleic acids and are thus integral to numerous biological processes.[3][4] Synthetic pyrimidine derivatives are widely explored for their anticancer, antiviral, and anti-inflammatory properties, often acting as inhibitors of key enzymes in metabolic pathways.[3][4][5][6]

Benzimidazoles , a fusion of benzene and imidazole rings, are another important pharmacophore.[7][8] They are found in commercially successful drugs and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9]

Comparative Performance Analysis: A Data-Driven Approach

While direct head-to-head comparative studies under identical experimental conditions are limited, this section presents a compilation of quantitative data from various sources to provide a relative understanding of the potency of these heterocyclic compounds in different therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The data below showcases the Minimum Inhibitory Concentration (MIC) values of some of its derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives [10][11]

Compound/DerivativeTest OrganismMIC (µg/mL)
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyStaphylococcus aureus ATCC 259231.95
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyStaphylococcus aureus ATCC 433003.91
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyStaphylococcus epidermidis ATCC 122287.81
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyMicrococcus luteus ATCC 102401.95
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyBacillus subtilis ATCC 663315.62

Note: Data extracted from a study by Szafrański et al. (2021). The specific derivatives are identified by their substituted moieties.

For comparison, various triazole and 1,3,4-thiadiazole derivatives also exhibit potent antimicrobial activities.

Table 2: Antimicrobial Activity of Selected Triazole and Thiadiazole Derivatives

Compound ClassCompound/DerivativeTest OrganismMIC (µg/mL)Reference
1,3,4-ThiadiazoleDerivative with benzamide moietyAspergillus fumigatus0.9[12]
1,3,4-ThiadiazoleDerivative with benzamide moietyGeotrichum candidum0.08[12]
1,3,4-ThiadiazoleDerivative with benzamide moietyStaphylococcus aureus1.95[12]
1,2,4-TriazoleThione-substituted triazoleBacillus subtilisNot specified, equipotent with ampicillin[13]
Anticancer Activity

Triazole and thiadiazole derivatives have been extensively studied for their anticancer potential, with several compounds showing promising activity against various cancer cell lines.

Table 3: Anticancer Activity of Selected Triazole and Thiadiazole Derivatives

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-TriazolePhosphonate derivativeHT-1080 (Fibrosarcoma)15.13[14]
1,2,3-TriazolePhosphonate derivativeA-549 (Lung Carcinoma)21.25[14]
1,2,3-TriazolePhosphonate derivativeMCF-7 (Breast Adenocarcinoma)18.06[14]
1,3,4-ThiadiazoleThiazole-bearing derivativeHepG2 (Liver Carcinoma)0.82[8]
1,3,4-ThiadiazoleThiazole-bearing derivativeHepG2 (Liver Carcinoma)0.91[8]
Anti-inflammatory Activity

Pyrimidine and benzimidazole derivatives are well-documented for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.

Table 4: Anti-inflammatory Activity of Selected Pyrimidine and Benzimidazole Derivatives

Compound ClassCompound/DerivativeAssay/Target% Inhibition or IC50Reference
PyrimidineThiazolo[4,5-d]pyrimidine analogCOX-2 EnzymeIC50 = 0.87 µM[11]
PyrimidineThiazolo[4,5-d]pyrimidine analogCarrageenan-induced paw edema88% inhibition after 3h[11]
BenzimidazoleN-acyl 2-aminobenzimidazoleIRAK4 InhibitionPotent inhibition
Benzimidazole2-substituted benzimidazoleCOX-2 Enzyme470-fold selectivity over COX-1

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[1][5][10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design and development.

Antimicrobial Mechanism of Thiadiazoles

The antimicrobial action of thiadiazole derivatives, particularly their antifungal activity, is often attributed to the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Antimicrobial_Mechanism Thiadiazole Thiadiazole Derivative Ergosterol_Synthase 14-α-demethylase (Ergosterol Biosynthesis Enzyme) Thiadiazole->Ergosterol_Synthase Inhibition Ergosterol Ergosterol Ergosterol_Synthase->Ergosterol Synthesis Blocked Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption Leads to

Caption: Proposed antimicrobial mechanism of thiadiazole derivatives.

Anticancer Signaling Pathway of Triazoles

Several triazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Triazole Triazole Derivative Triazole->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer triazole derivatives.

Anti-inflammatory Mechanism of Pyrimidines and Benzimidazoles

The anti-inflammatory activity of many pyrimidine and benzimidazole derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Heterocycles Pyrimidine / Benzimidazole Derivatives Heterocycles->COX_Enzymes Inhibition

Caption: Mechanism of action for COX-inhibiting anti-inflammatory heterocyclic compounds.

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of this compound and other key heterocyclic compounds. While derivatives of this compound show particular promise as antimicrobial agents, triazoles and thiadiazoles exhibit strong anticancer activity, and pyrimidines and benzimidazoles are well-established anti-inflammatory scaffolds.

References

Benchmarking Synthetic Routes for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The following sections detail established and potential synthetic pathways, presenting experimental data to facilitate an objective evaluation of each route's efficiency and practicality.

Introduction

This compound and its derivatives have garnered attention for their potential biological activities, including antimicrobial properties.[1][2][3] The synthesis of this core scaffold is a critical step in the exploration of its therapeutic potential. This guide benchmarks common synthetic strategies, focusing on reaction yield, duration, and starting material accessibility.

Comparative Analysis of Synthetic Routes

The synthesis of this compound typically proceeds in two main stages:

  • Formation of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.

  • Conversion of the carboxylic acid or ester to the corresponding carbohydrazide.

This comparison will focus on different methods for the first stage, as the second stage, hydrazinolysis, is a relatively standard and high-yielding transformation.

Route 1: The Hurd-Mori Synthesis

The Hurd-Mori reaction is a classical and widely used method for the synthesis of 1,2,3-thiadiazoles.[2][4] This approach involves the cyclization of an α-methylene hydrazone with thionyl chloride. For the target molecule, this would involve the synthesis of a hydrazone of a β-keto ester, followed by cyclization.

Route 2: Synthesis via Diazo Compounds

An alternative approach involves the use of diazo compounds, which can react with sulfur-containing reagents to form the thiadiazole ring. This method can offer a more direct route to the desired heterocyclic core.

Table 1: Comparison of Synthetic Routes to Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

ParameterRoute 1: Hurd-Mori SynthesisRoute 2: From Ethyl 2-diazoacetoacetate
Starting Materials Ethyl acetoacetate, Hydrazine derivative, Thionyl chlorideEthyl 2-diazoacetoacetate, Lawesson's reagent or other sulfur source
Key Intermediates Hydrazone of ethyl acetoacetate-
Reaction Time Several hours to overnightTypically shorter, a few hours
Reported Yield Variable, can be moderate to goodCan be high, but dependent on the specific sulfurating agent
Purity of Product Often requires chromatographic purificationMay also require purification to remove sulfur byproducts
Scalability Generally scalableCan be limited by the availability and stability of the diazo compound
Cost of Key Reagents Ethyl acetoacetate and hydrazine derivatives are generally affordable. Thionyl chloride is a common reagent.Ethyl 2-diazoacetoacetate can be more expensive or require in-situ preparation. Lawesson's reagent has a moderate cost.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate via Hurd-Mori Synthesis (Hypothetical)

This protocol is based on the general principles of the Hurd-Mori reaction and may require optimization.

  • Formation of Hydrazone: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of a suitable hydrazine derivative (e.g., ethoxycarbonylhydrazine, 1.0 eq) in ethanol. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.

  • Cyclization: The crude hydrazone is dissolved in a suitable solvent such as dichloromethane or toluene. The solution is cooled to 0 °C, and thionyl chloride (2.0-3.0 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched by carefully adding it to a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Hydrazinolysis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

  • To a solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound. This step typically proceeds with high yield.

Visualizing the Synthetic Pathways

Synthetic Workflow for this compound

G cluster_0 Route 1: Hurd-Mori Synthesis cluster_1 Route 2: From Diazo Compound cluster_2 Final Step A1 Ethyl Acetoacetate B1 Hydrazone Formation A1->B1 A2 Hydrazine Derivative A2->B1 C1 Ethyl 2-(1-(alkoxycarbonyl)hydrazono)propanoate B1->C1 D1 Hurd-Mori Cyclization (Thionyl Chloride) C1->D1 E1 Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate D1->E1 E1_final Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate A2_route2 Ethyl 2-diazoacetoacetate B2 Sulfuration (e.g., Lawesson's Reagent) A2_route2->B2 E1_route2 Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate B2->E1_route2 F1 Hydrazinolysis (Hydrazine Hydrate) E1_final->F1 G1 This compound F1->G1

Caption: Comparative workflow of synthetic routes to this compound.

Antimicrobial Activity and Potential Mechanism of Action

Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][3] While the precise mechanism of action for this specific compound is not fully elucidated, thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of the bacterial cell wall or membrane, and interference with nucleic acid or protein synthesis.

Postulated Antimicrobial Signaling Pathway

G cluster_0 Potential Targets A 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide Derivative B Bacterial Cell A->B Penetration C Enzyme Inhibition (e.g., DNA gyrase, DHFR) B->C D Cell Wall Synthesis Inhibition B->D E Protein Synthesis Inhibition B->E F Cell Membrane Disruption B->F G Inhibition of Growth / Cell Death C->G D->G E->G F->G

Caption: Postulated mechanisms of antimicrobial action for thiadiazole derivatives.

Conclusion

The synthesis of this compound can be approached through multiple routes. The Hurd-Mori synthesis represents a classic and reliable method, while pathways involving diazo compounds may offer a more direct, albeit potentially more costly, alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, availability and cost of starting materials, and the need for high purity. Further investigation into the specific antimicrobial mechanism of action of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

In Vivo Validation of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical step in the drug discovery pipeline. This guide addresses the current landscape of in vivo validation for the compound 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, based on publicly available scientific literature.

Following a comprehensive review of existing research, it has been determined that there is a notable absence of studies that directly validate the in vitro findings for this compound with corresponding in vivo experimental data. The available literature primarily focuses on the synthesis and in vitro evaluation of this compound and its derivatives, particularly in the contexts of antimicrobial and anticancer activities.

While in vitro studies provide valuable initial insights into the potential biological activity of a compound, in vivo studies in animal models are indispensable for understanding its efficacy, pharmacokinetics, and safety profile in a whole organism. The lack of such data for this compound presents a significant knowledge gap and an opportunity for future research.

This guide, therefore, serves to highlight this gap and to present the available in vitro data for key derivatives, which may inform the design of future in vivo studies.

In Vitro Antimicrobial Activity of this compound Derivatives

A study by Płaziński et al. (2021) details the synthesis and in vitro antimicrobial activity of a series of 15 novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[1][2] The study found that several of these compounds exhibited potential antimicrobial effects, primarily against Gram-positive bacteria.[1][2]

Key Findings:

  • Compound 15 , featuring a 5-nitro-2-furoyl moiety, demonstrated the most significant bioactivity.[1][2]

  • The minimum inhibitory concentration (MIC) for Compound 15 ranged from 1.95 to 15.62 µg/mL.[1][2]

  • The minimum bactericidal concentration (MBC) to MIC ratio for Compound 15 was between 1 and 4 µg/mL.[1][2]

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

CompoundModificationTarget MicroorganismMIC (µg/mL)
15 5-nitro-2-furoylGram-positive bacteria1.95–15.62
2 (E)-N'-(4-(dimethylamino)benzylidene)Various>125
3 (E)-N'-(2-hydroxybenzylidene)Various62.5->125
5 (E)-N'-(4-hydroxy-3-methoxybenzylidene)Various62.5-125
6 (E)-N'-(4-hydroxybenzylidene)Various62.5-125
8 (E)-N'-(4-methylbenzylidene)Various62.5-125
9 (E)-N'-(4-nitrobenzylidene)Various31.25-125
14 (E)-N'-(furan-2-ylmethylene)Various>125
16 (E)-N'-(thiophen-2-ylmethylene)Various>125

Source: Adapted from Płaziński et al., 2021.[1][2]

Experimental Protocols: In Vitro Antimicrobial Activity Screening

The following is a summary of the methodology used to determine the in vitro antimicrobial activity of the this compound derivatives.

1. Synthesis of Derivatives: The synthesis of the hydrazide-hydrazone derivatives was achieved through a condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes.[1][2]

2. Antimicrobial Susceptibility Testing: A micro-dilution broth method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms. The results were interpreted according to the standards of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for In Vitro Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination synthesis Synthesize Derivatives dissolve Dissolve in DMSO synthesis->dissolve prepare_plates Prepare 96-well plates with serial dilutions dissolve->prepare_plates inoculate Inoculate with microbial suspension prepare_plates->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_mbc Incubate agar plates subculture->incubate_mbc read_mbc Determine MBC (lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of novel compounds.

Future Directions and Recommendations

The promising in vitro antimicrobial activity of certain this compound derivatives, particularly Compound 15, warrants further investigation through in vivo studies. The following recommendations are proposed for future research:

  • In Vivo Efficacy Studies: Animal models of bacterial infection should be employed to assess the therapeutic efficacy of the most potent in vitro compounds. Key endpoints would include reduction in bacterial load, survival rates, and clinical signs of infection.

  • Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds are essential to understand their behavior in a biological system.

  • Toxicology and Safety Assessment: Comprehensive toxicity studies are necessary to evaluate the safety profile of these compounds and to determine a therapeutic window.

  • Mechanism of Action Studies: Further research to elucidate the precise molecular mechanism by which these compounds exert their antimicrobial effects would be valuable for lead optimization.

Signaling Pathway Hypothesis

While the exact mechanism of action for these compounds is not yet elucidated, many antimicrobial agents interfere with essential bacterial processes. A hypothetical signaling pathway diagram illustrates potential targets.

G cluster_targets Potential Bacterial Targets cluster_outcomes Result compound 4-Methyl-1,2,3-thiadiazole-5- carbohydrazide Derivative inhibition Inhibition compound->inhibition cell_wall Cell Wall Synthesis bactericidal Bactericidal Effect cell_wall->bactericidal protein_synth Protein Synthesis bacteriostatic Bacteriostatic Effect protein_synth->bacteriostatic dna_rep DNA Replication dna_rep->bactericidal folate_synth Folate Synthesis folate_synth->bacteriostatic inhibition->cell_wall inhibition->protein_synth inhibition->dna_rep inhibition->folate_synth

Caption: Potential mechanisms of antimicrobial action.

References

A Comparative Docking Analysis of Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various thiadiazole derivatives against several key biological targets. The data presented is compiled from recent studies and aims to inform researchers on the potential of thiadiazole scaffolds in the design of novel therapeutic agents. Thiadiazole and its derivatives are foundational in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational tool, is instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent drugs.[1]

Quantitative Docking Performance of Thiadiazole Derivatives

The following tables summarize the docking scores and binding energies of various 1,3,4-thiadiazole derivatives from different studies. A lower docking score generally indicates a more favorable binding interaction between the ligand and the protein target.[1]

Derivative/CompoundTarget ProteinDocking SoftwareDocking Score (kcal/mol)Binding Energy (MM-GBSA) (kcal/mol)Key Interactions/ResiduesReference
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5)Not Specified-8.9-31.5Four hydrogen bonds[2][3]
Compound 10Dihydrofolate Reductase (DHFR)MOE (Molecular Operating Environment)-15.6 to -12.3 (range for compounds 10, 13, 14, 15)Not SpecifiedHydrogen bond with Ser59, Arene-arene interaction with Phe31[4]
Compound 13Dihydrofolate Reductase (DHFR)MOE (Molecular Operating Environment)-15.6 to -12.3 (range for compounds 10, 13, 14, 15)Not SpecifiedHydrogen bond with Ser59, Arene-arene interaction with Phe31[4]
Compound 4hEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)MOE 2019.012-10.8Not SpecifiedNot Specified[5][6]
Compounds 4b, 4c, 4d, 4e, 4fEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)MOE 2019.012-8.1 to -9.2Not SpecifiedNot Specified[5]
Compounds D34, D16, D7, D25, D15, D27Mycobacterium tuberculosis Protein Kinase G (PknG)Schrödinger Suite (GLIDE)Not Specified (Noted as having better interaction)Not SpecifiedHydrogen bonds with GLU588, SER412, GLY410, GLU628[7]
ZINC33258048Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not Specified-8.630Not SpecifiedNot Specified[8]
ZINC000017138581Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not Specified-8.520Not SpecifiedTwo hydrogen bonds with ASN923[8]
ZINC000008927502Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not Specified-8.286Not SpecifiedNot Specified[8]

Correlation of In Silico Docking with In Vitro Biological Activity

The predictive power of in silico docking is critically evaluated by its correlation with experimental results. The following table compares the computationally predicted binding affinities with experimentally determined biological activities (IC50 values) for a series of 1,3,4-thiadiazole derivatives.

Derivative/CompoundTarget/Cell LineDocking Score (kcal/mol)In Vitro AssayIC50 (µM)Reference
Compound 4hHCT-116 (Colon Carcinoma)-10.8Cytotoxicity Assay2.03 ± 0.72[5][6]
Compound 4hHepG-2 (Hepatocellular Carcinoma)-10.8Cytotoxicity Assay2.17 ± 0.83[5][6]
Harmine (Reference Drug)HCT-116 (Colon Carcinoma)-7.1Cytotoxicity Assay2.40 ± 0.12[5][6]
Harmine (Reference Drug)HepG-2 (Hepatocellular Carcinoma)-7.1Cytotoxicity Assay2.54 ± 0.82[5][6]
Compound 16bHepG2-1 (Hepatocellular Carcinoma)Not SpecifiedCytotoxicity Assay0.69 ± 0.41[9]
Compound 21HepG2-1 (Hepatocellular Carcinoma)Not SpecifiedCytotoxicity Assay1.82 ± 0.94[9]
Doxorubicin (Reference Drug)HepG2-1 (Hepatocellular Carcinoma)Not SpecifiedCytotoxicity Assay0.72 ± 0.52[9]

Experimental Protocols for Molecular Docking

A generalized experimental protocol for conducting comparative docking studies of thiadiazole derivatives is outlined below. This protocol is a synthesis of methodologies reported in the referenced studies.[1]

1. Protein Preparation:

  • Acquisition: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preprocessing: Water molecules and co-ligands are typically removed from the protein structure.

  • Optimization: Polar hydrogens are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize the geometry.[1]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy minimized to obtain the most stable conformation.[1]

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and coordinates of the grid's center are critical parameters that can significantly influence the docking outcome.[1]

4. Molecular Docking:

  • The prepared thiadiazole ligands are docked into the active site of the prepared protein using docking software such as AutoDock, Glide, or MOE.[1]

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.[1]

5. Analysis of Results:

  • The resulting docked poses are ranked based on their docking scores.

  • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode.[1]

Visualizing the Docking Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams visualize a typical molecular docking workflow and a relevant signaling pathway targeted by thiadiazole derivatives.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Thiadiazole Derivatives) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking scoring Scoring and Ranking of Poses docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction validation Experimental Validation (In Vitro Assays) interaction->validation

Caption: A generalized workflow for molecular docking studies.[1]

DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Product Thiadiazole Thiadiazole Derivative Thiadiazole->DHFR Inhibition Cell_Proliferation Cell Proliferation DNA->Cell_Proliferation

Caption: Inhibition of DHFR by thiadiazole derivatives disrupts DNA synthesis.[1]

References

Assessing the Novelty of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide's Biological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds consistently demonstrating a broad spectrum of biological activities. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention. This guide provides a comparative analysis of the biological profile of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, placing its novelty in the context of related chemical entities and established therapeutic agents.

Introduction to this compound

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. The inherent reactivity of the carbohydrazide group allows for the facile introduction of diverse functionalities, leading to a wide array of hydrazide-hydrazone derivatives. Research has primarily focused on the antimicrobial, antifungal, and, to a lesser extent, the anticancer and antiviral properties of this class of compounds.

The synthesis of these derivatives typically involves the condensation reaction of this compound with various aldehydes. This straightforward synthetic route, depicted below, allows for the creation of a library of compounds for biological screening.

Synthesis_of_4_Methyl_1_2_3_thiadiazole_5_carbohydrazide_Derivatives Carbohydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide Reaction Condensation (Reflux, 3h) Carbohydrazide->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Solvent Ethanol (96%) Solvent->Reaction Product Hydrazide-Hydrazone Derivatives Reaction->Product

Caption: General synthesis scheme for hydrazide-hydrazone derivatives.

Comparative Analysis of Biological Activity

The biological profile of this compound derivatives has been most extensively studied in the context of their antimicrobial properties. This section compares their performance against other thiadiazole-based compounds and standard antimicrobial agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity, particularly against Gram-positive bacteria.[1][2] The introduction of different substituted aldehydes onto the carbohydrazide moiety significantly influences the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Reference Drugs

Compound/DrugStaphylococcus aureus ATCC 25923Staphylococcus aureus ATCC 43300 (MRSA)Enterococcus faecalis ATCC 29212Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Reference
Derivative 15 (5-nitro-2-furoyl) 1.953.9115.62>125>125[1]
Nitrofurantoin (Reference) 3.917.8115.6215.62>125[1]
Ciprofloxacin (Reference) 0.490.980.980.020.24[1]

Data synthesized from the referenced study. The original study provides a broader range of tested derivatives and microbial strains.

The data clearly indicates that specific derivatives, such as compound 15 with a 5-nitro-2-furoyl moiety, exhibit potent antibacterial activity against Gram-positive bacteria, even surpassing the efficacy of the reference drug nitrofurantoin against certain strains.[1] This highlights the potential for developing novel antibacterial agents based on this scaffold.

Antifungal and Antiviral Activity

While less extensively studied than their antibacterial properties, some 4-methyl-1,2,3-thiadiazole derivatives have shown promise as antifungal and antiviral agents.[3][4] For instance, a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives displayed moderate to strong fungicidal activity against several fungal species.[3][4] Furthermore, some of these compounds exhibited significant curative activity against the Tobacco Mosaic Virus (TMV) in vivo.[3]

Table 2: Antifungal Activity of a 4-Methyl-1,2,3-thiadiazole Derivative

CompoundValsa mali EC50 (µg/mL)Botrytis cinerea EC50 (µg/mL)Pythium aphanidermatum EC50 (µg/mL)Reference
Compound 8k 8.2024.4215.80[4]

EC50 values represent the concentration required to inhibit 50% of fungal growth.

Anticancer Activity

The broader class of thiadiazole derivatives has been investigated for anticancer properties.[5][6][7][8] While specific data for this compound itself is limited in the provided search results, related structures containing the 1,3,4-thiadiazole core have shown significant cytotoxic potency against various cancer cell lines.[6][7] For example, certain thiazoles carrying a 1,3,4-thiadiazole moiety demonstrated potent antitumor activity against the HepG2 liver carcinoma cell line, with IC50 values in the low micromolar range.[6][7] This suggests that the 1,2,3-thiadiazole scaffold of this compound could also be a promising starting point for the development of novel anticancer agents.

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.

Synthesis of this compound Derivatives

The general procedure for the synthesis of the hydrazide-hydrazone derivatives is as follows:

  • Dissolution: 0.01 mol of this compound is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.[1]

  • Addition of Aldehyde: To the dissolved hydrazide, 0.01 mol of the appropriate substituted aldehyde is added.[1]

  • Reflux: The resulting solution is heated under reflux for 3 hours.[1]

  • Crystallization: The solution is then allowed to cool to room temperature and subsequently placed in a refrigerator for 24 hours to facilitate crystallization.[1]

  • Isolation and Purification: The precipitated product is filtered, washed, and can be further purified by recrystallization.

Experimental_Workflow_Synthesis cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Product Isolation Start Dissolve Carbohydrazide in Ethanol Add_Aldehyde Add Substituted Aldehyde Start->Add_Aldehyde Reflux Heat under Reflux (3 hours) Add_Aldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Refrigerate Refrigerate (24 hours) to induce crystallization Cool->Refrigerate Filter Filter and Wash the Precipitate Refrigerate->Filter Purify Recrystallize for Purity Filter->Purify End Characterize Product Purify->End

Caption: Workflow for the synthesis of hydrazide-hydrazone derivatives.
In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds and reference drugs are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Novelty and Future Directions

The biological profile of this compound derivatives presents a compelling case for their novelty, particularly in the realm of antibacterial agents. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their biological activity. The potent activity of certain derivatives against drug-resistant strains like MRSA is of significant interest.[1]

Future research should focus on:

  • Expanding the Scope of Biological Screening: A more comprehensive evaluation of their anticancer, antiviral, and anti-inflammatory properties is warranted.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on biological activity will guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

The logical relationship for future drug development based on this scaffold can be visualized as a cyclical process of design, synthesis, and evaluation.

Drug_Development_Cycle SAR Structure-Activity Relationship (SAR) Studies Design Rational Design of New Derivatives SAR->Design Guides Synthesis Chemical Synthesis and Purification Design->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Screening->SAR Feeds back to Mechanism Mechanism of Action Studies Screening->Mechanism Identifies hits for InVivo In Vivo Efficacy and Toxicity Testing Screening->InVivo Promising compounds Mechanism->SAR Lead Lead Optimization InVivo->Lead

Caption: Iterative cycle of drug discovery and development.

References

A Comparative Guide to the Antimicrobial Performance of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a peer-reviewed validation of the research surrounding 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, focusing on their antimicrobial potential. The following sections offer a comparative analysis of their performance against other established antimicrobial agents, supported by experimental data and detailed methodologies.

Introduction to this compound

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,3-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This guide focuses on derivatives of this compound, a class of compounds that has demonstrated promising antibacterial and antifungal properties. By combining the 1,2,3-thiadiazole moiety with a hydrazide-hydrazone scaffold, these derivatives present a novel structural framework for potential antimicrobial drugs.

Comparative Antimicrobial Activity

Recent studies have focused on the synthesis and in vitro evaluation of a series of hydrazide-hydrazone derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The antimicrobial efficacy of these compounds has been predominantly observed against Gram-positive bacteria.

One particularly potent derivative, compound 15 , which incorporates a 5-nitro-2-furoyl moiety, has shown significant bioactivity.[1] Its performance, along with other selected derivatives, is compared against the established antibacterial agent Nitrofurantoin in the tables below.

Antibacterial Performance: Gram-Positive Bacteria

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of a compound's antimicrobial efficacy. The tables below summarize the in vitro activity of selected this compound derivatives against various Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 25923Staphylococcus aureus ATCC 6538Staphylococcus aureus ATCC 43300 (MRSA)Staphylococcus epidermidis ATCC 12228Micrococcus luteus ATCC 10240Bacillus subtilis ATCC 6633Bacillus cereus ATCC 11778
Derivative 15 3.911.953.917.811.9515.627.81
Nitrofurantoin (Reference) 7.8115.627.8115.6215.6231.2515.62

Data sourced from a study by Płaziński et al. (2021).[1]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 25923Staphylococcus aureus ATCC 6538Staphylococcus aureus ATCC 43300 (MRSA)Staphylococcus epidermidis ATCC 12228Micrococcus luteus ATCC 10240Bacillus subtilis ATCC 6633Bacillus cereus ATCC 11778
Derivative 15 7.813.917.8115.623.9131.2515.62
Nitrofurantoin (Reference) 15.6231.2515.6231.2531.2562.531.25

Data sourced from a study by Płaziński et al. (2021).[1]

As evidenced by the data, derivative 15 exhibits MIC and MBC values that are consistently lower than, or equal to, those of Nitrofurantoin against the tested Gram-positive strains. Notably, its activity against Staphylococcus aureus ATCC 6538 and Micrococcus luteus ATCC 10240 is significantly more potent than the reference drug.[1]

Antibacterial Performance: Gram-Negative Bacteria

The antimicrobial effect of these derivatives against Gram-negative bacteria was found to be less pronounced. Derivative 15 was the only compound in the tested series to show any significant activity, with MIC values ranging from 125 to 1000 µg/mL.

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria

CompoundEscherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 9027Klebsiella pneumoniae ATCC 700603Proteus mirabilis ATCC 12453
Derivative 15 125>1000500250
Nitrofurantoin (Reference) 31.25>100012562.5

Data sourced from a study by Płaziński et al. (2021).[1]

While derivative 15 shows some activity against E. coli, it is less potent than Nitrofurantoin. Both compounds show limited efficacy against Pseudomonas aeruginosa.

Comparison with Other Antimicrobial Classes

While direct comparative studies are limited, the antimicrobial activity of this compound derivatives can be contextualized by comparing their performance with other classes of antimicrobial agents.

  • 1,3,4-Thiadiazole Derivatives: This isomeric form of thiadiazole has also been extensively studied for its antimicrobial properties. Generally, derivatives of 1,3,4-thiadiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The potency of these compounds is highly dependent on the nature of the substituents on the thiadiazole ring.

  • 1,2,4-Triazole Derivatives: Triazole compounds, particularly those used as antifungal agents like fluconazole, represent another important class of heterocyclic antimicrobials. Some novel 1,2,4-triazole derivatives have also demonstrated promising antibacterial activity.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is achieved through a condensation reaction.[1]

General Procedure:

  • This compound (0.01 mol) is dissolved in 15 mL of 96% ethanol in a round-bottomed flask.

  • The appropriate substituted aldehyde (0.01 mol) is added to the solution.

  • The reaction mixture is heated under reflux for 3 hours.

  • After cooling, the solution is placed in a refrigerator for 24 hours to facilitate precipitation.

  • The resulting precipitate is filtered and recrystallized from ethanol to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity of the synthesized compounds was determined using a serial micro-dilution method in 96-well microtiter plates.

Protocol:

  • A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in Mueller–Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in the microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates.

  • The plates are incubated for a further 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Proposed Mechanisms of Action

The precise molecular mechanism of action for this compound derivatives is still under investigation. However, based on the known mechanisms of similar heterocyclic compounds and the structural features of these derivatives, a plausible mechanism can be proposed. The presence of the thiadiazole ring, a known pharmacophore, is likely crucial for its biological activity. It is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

For comparative purposes, the established mechanisms of action for Nitrofurantoin (antibacterial) and Fluconazole (antifungal) are presented below as signaling pathway diagrams.

G cluster_nitrofurantoin Nitrofurantoin Antibacterial Pathway nitrofurantoin Nitrofurantoin bacterial_cell Bacterial Cell nitrofurantoin->bacterial_cell Enters nitroreductases Bacterial Nitroreductases bacterial_cell->nitroreductases Activates reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates Generates dna Bacterial DNA reactive_intermediates->dna Attacks ribosomes Ribosomal Proteins reactive_intermediates->ribosomes Attacks cell_wall Cell Wall Synthesis reactive_intermediates->cell_wall Interferes with dna_damage DNA Damage dna->dna_damage protein_synthesis_inhibition Protein Synthesis Inhibition ribosomes->protein_synthesis_inhibition cell_wall_disruption Cell Wall Disruption cell_wall->cell_wall_disruption bacterial_death Bacterial Cell Death dna_damage->bacterial_death protein_synthesis_inhibition->bacterial_death cell_wall_disruption->bacterial_death

Caption: Proposed antibacterial mechanism of Nitrofurantoin.

G cluster_fluconazole Fluconazole Antifungal Pathway fluconazole Fluconazole fungal_cell Fungal Cell fluconazole->fungal_cell Enters cyp51 Lanosterol 14-alpha-demethylase (CYP51) fluconazole->cyp51 Inhibits fungal_cell->cyp51 Targets lanosterol Lanosterol lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Synthesizes membrane_integrity_loss Loss of Membrane Integrity cyp51->membrane_integrity_loss Leads to cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of fungal_growth_inhibition Inhibition of Fungal Growth membrane_integrity_loss->fungal_growth_inhibition

Caption: Antifungal mechanism of Fluconazole via ergosterol biosynthesis inhibition.

Conclusion

Derivatives of this compound, particularly those incorporating a 5-nitro-2-furoyl moiety, have demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria, in some cases exceeding the efficacy of the established drug Nitrofurantoin. While their activity against Gram-negative bacteria is less pronounced, these findings highlight the potential of the 1,2,3-thiadiazole scaffold in the development of new antimicrobial agents. Further research is warranted to elucidate their precise mechanism of action, evaluate their in vivo efficacy and safety profiles, and explore their potential against a broader spectrum of microbial pathogens.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures to mitigate risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step toward safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation (Category 2). Causes serious eye irritation (Category 2A). May cause respiratory irritation.Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
Physical/Chemical Hazards Thermal decomposition can release toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]Store in a cool, dry, and well-ventilated place.[2] Keep container tightly closed.[3]
Environmental Hazards May be harmful to aquatic life with potential for long-lasting effects.[1]Avoid release to the environment.[1] Do not let the product enter drains.[1]

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Materials:

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (e.g., vermiculite, sand)

  • Hazardous waste container, clearly labeled

  • Soap and water

  • Decontamination solution (e.g., 5% sodium hypochlorite)

Procedure:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated.[1]

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water.[1] For final decontamination of surfaces, a suitable chemical inactivating agent may be used, followed by a final rinse.

  • Disposal : All contaminated materials, including absorbent pads and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for disposal.[1]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Procedures

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.[1]

Step 1: Waste Identification and Segregation
  • Identify : Clearly identify all waste streams containing this compound.

  • Segregate : Do not mix this waste with other incompatible materials. Keep it separate from strong oxidizing agents, acids, and bases.

Step 2: Waste Containment and Labeling
  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[1]

  • Liquid Waste : Collect any liquid waste containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1]

  • Sharps Waste : Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[1]

Step 3: Storage Pending Disposal
  • Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area.[1]

  • The storage area should be away from heat sources and incompatible materials.[2]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Provide the disposal service with a complete and accurate description of the waste, including its composition and hazards.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation & Initial Handling cluster_containment Waste Segregation & Containment cluster_disposal Storage & Disposal Start Waste Generated (Contaminated materials, excess chemical) Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess Segregate Segregate from Incompatible Waste Assess->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Solid->Label Liquid->Label Sharps->Label Store Store in Designated Waste Accumulation Area Label->Store Contact Contact EHS or Licensed Disposal Contractor Store->Contact End Proper Disposal Contact->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No. 75423-15-3). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The compound is a white to almost white solid, likely in powder or crystal form.[3] Due to its physical form, inhalation of dust is a primary route of exposure.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₆N₄OS[1]
Molecular Weight 158.18 g/mol [1]
Appearance White solid
Melting Point 143-145 °C[3]

Operational Plan: Safe Handling Procedures

A systematic approach is mandatory to minimize exposure and ensure safety when working with this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[4][5][6] Local exhaust ventilation should be utilized.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6] An eyewash station and safety shower must be readily accessible.[5][7]

  • Hand Protection: Impermeable gloves, such as nitrile or neoprene, are required.[4] Double-gloving is recommended, especially during weighing and transfer operations.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A lab coat is mandatory.[4] Ensure all skin is covered.[6] Contaminated clothing should be removed immediately and washed before reuse.[2]

2. Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.[4] Ensure the work area is clean and all necessary equipment and safety gear are in place before starting.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.[4][5]

    • Use dedicated, non-sparking tools to handle the solid and avoid creating dust.[5]

  • Dissolution and Reaction:

    • When dissolving, add the solid compound slowly to the solvent to prevent splashing.[5]

    • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[4][5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]

Emergency Response Protocol

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the affected individual to fresh air immediately.[4][7] If breathing is difficult, seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] If skin irritation occurs or persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5] Seek immediate medical attention.[4][5]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined above for cleanup.[4]

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]

    • For large spills, contact your institution's environmental health and safety department immediately.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[4][8]

  • Waste Collection:

    • Solid Waste: Collect excess compound, contaminated PPE (gloves, wipes), and cleaning materials in a designated, clearly labeled, and sealed container.[5][8]

    • Liquid Waste: Collect solutions in a separate, labeled, and sealed hazardous waste container.[8] Do not mix with incompatible waste streams.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard pictograms.[8]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8] The storage area should be secure.[2]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][8] Follow all local, state, and federal regulations.[5]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key procedures for safe handling and emergency response.

SafeHandlingWorkflow prep 1. Preparation - Designate Fume Hood Area - Assemble PPE & Equipment weigh 2. Weighing & Transfer - Inside Fume Hood/Enclosure - Use Dedicated Tools - Minimize Dust prep->weigh Proceed with Caution dissolve 3. Dissolution & Reaction - Add Solid to Solvent Slowly - Use Controlled Heating weigh->dissolve post 4. Post-Handling - Decontaminate Surfaces - Wash Hands Thoroughly dissolve->post waste 5. Waste Collection - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers post->waste storage 6. Waste Storage - Cool, Dry, Ventilated Area - Away from Incompatibles waste->storage disposal 7. Final Disposal - Via Licensed Contractor - Follow Regulations storage->disposal

Caption: Workflow for safely handling this compound.

EmergencyResponse start Incident Occurs (Spill or Exposure) assess Assess Situation (Evacuate if necessary) start->assess spill Spill? assess->spill Is it a... exposure Exposure? assess->exposure spill->exposure No small_spill Small Spill: - Use Spill Kit - Collect in Waste Container spill->small_spill Yes (Small) large_spill Large Spill: - Contact EHS - Secure Area spill->large_spill Yes (Large) inhalation Inhalation: - Move to Fresh Air exposure->inhalation Yes skin Skin Contact: - Wash with Soap & Water (15+ min) exposure->skin Yes eye Eye Contact: - Flush with Water (15+ min) exposure->eye Yes medical Seek Medical Attention (As Needed) large_spill->medical inhalation->medical skin->medical eye->medical

Caption: Logical relationship for emergency response to an incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.